molecular formula C7H2F3IO2 B3049368 2,3,4-Trifluoro-5-iodobenzoic acid CAS No. 203916-59-0

2,3,4-Trifluoro-5-iodobenzoic acid

Cat. No.: B3049368
CAS No.: 203916-59-0
M. Wt: 301.99 g/mol
InChI Key: HPJYIPWVPDYSDU-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H2F3IO2 and its molecular weight is 301.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4-Trifluoro-5-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trifluoro-5-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trifluoro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3IO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJYIPWVPDYSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455561
Record name 2,3,4-trifluoro-5-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203916-59-0
Record name 2,3,4-Trifluoro-5-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203916-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-trifluoro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and molecular weight of 2,3,4-Trifluoro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,3,4-Trifluoro-5-iodobenzoic acid , a critical intermediate in the synthesis of fluorinated pharmaceuticals.

High-Purity Scaffold for Quinolone & Antiviral Drug Discovery

Executive Summary

2,3,4-Trifluoro-5-iodobenzoic acid is a highly specialized halogenated aromatic building block used primarily in the development of next-generation fluoroquinolone antibiotics and antiviral agents. Its unique substitution pattern—three fluorine atoms conferring metabolic stability and lipophilicity, coupled with a reactive iodine handle—makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and trifluoromethylation.

This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound in medicinal chemistry.

Chemical Identity & Physicochemical Data

PropertyData
Chemical Name 2,3,4-Trifluoro-5-iodobenzoic acid
CAS Registry Number 203916-59-0
Molecular Formula C₇H₂F₃IO₂
Molecular Weight 301.99 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water
pKa (Predicted) ~2.5 – 3.0 (Enhanced acidity due to polyfluorination)
SMILES OC(=O)C1=C(F)C(F)=C(F)C(I)=C1
InChI Key Unique identifier required for database verification

Analyst Note: The molecular weight is derived from the specific isotope abundance: Carbon (12.011), Hydrogen (1.008), Fluorine (18.998), Iodine (126.90), Oxygen (15.999). Precision is critical for stoichiometric calculations in multi-step synthesis.

Synthetic Methodology

The synthesis of 2,3,4-Trifluoro-5-iodobenzoic acid requires high regioselectivity to ensure the iodine atom attaches at the C5 position. The presence of fluorine atoms at C2, C3, and C4 creates a specific electronic environment that directs Electrophilic Aromatic Substitution (EAS) to the C5 position.

Mechanism of Regioselectivity
  • Directing Effects: Fluorine is an ortho-para director.

    • F at C2: Directs to C5 (para).

    • F at C4: Directs to C5 (ortho).

  • Synergy: Both the C2 and C4 fluorines cooperatively activate the C5 position, making it the most nucleophilic site on the ring for the iodonium electrophile (

    
    ).
    
Protocol: Oxidative Iodination

Reference: Adapted from US Patent 8,022,247 B2 [1].

Reagents:

  • Substrate: 2,3,4-Trifluorobenzoic acid (CAS 61079-72-9)[1]

  • Iodinating Agent: Iodine (

    
    )
    
  • Oxidant: Sodium Periodate (

    
    ) or Periodic Acid (
    
    
    
    )
  • Solvent: Sulfuric Acid (

    
    ) or Acetic Acid (
    
    
    
    )

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,3,4-trifluorobenzoic acid in concentrated

    
     at room temperature.
    
  • Activation: Add Iodine (

    
    ) to the mixture.
    
  • Oxidation: Slowly add Sodium Periodate over 30 minutes. The oxidant generates the reactive electrophilic iodine species in situ.

  • Reaction: Stir the mixture at 60–70°C for 4–6 hours. Monitor via HPLC for consumption of starting material.

  • Quenching: Pour the reaction mixture onto crushed ice/water.

  • Reduction: Add saturated Sodium Thiosulfate (

    
    ) solution to quench unreacted iodine (indicated by the disappearance of brown color).
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water to obtain the pure product.

Visualization: Synthesis & Application Flow

G Start 2,3,4-Trifluorobenzoic Acid (CAS 61079-72-9) Reaction Oxidative Iodination (I2, NaIO4, H2SO4) Start->Reaction Electrophilic Subst. Product 2,3,4-Trifluoro-5-iodobenzoic Acid (CAS 203916-59-0) Reaction->Product Regioselective at C5 Deriv1 Trifluoromethylation (CuCF3) Product->Deriv1 Cross-Coupling Intermediate 2,3,4-Trifluoro-5-(trifluoromethyl) benzoic acid Deriv1->Intermediate Final Quinolone Antibiotics (e.g., Gemifloxacin analogs) Intermediate->Final Cyclization

Figure 1: Synthetic pathway from precursor to pharmaceutical application.[2] The iodine handle at C5 is pivotal for downstream functionalization.

Applications in Drug Discovery

This compound is not merely an end-product but a versatile "linchpin" intermediate.

Trifluoromethylation Scaffold

The iodine atom at C5 is a weak bond relative to the C-F bonds. This allows for selective substitution.

  • Reaction: Copper-mediated trifluoromethylation.

  • Outcome: Converts the Iodo- group into a

    
     group.
    
  • Significance: The resulting 2,3,4-trifluoro-5-(trifluoromethyl)benzoic acid is a key intermediate for synthesizing fluoroquinolones with enhanced potency against Gram-positive bacteria [2].

Palladium-Catalyzed Cross-Coupling

The C-I bond is highly reactive toward oxidative addition by Pd(0) catalysts.

  • Suzuki Coupling: Reaction with aryl boronic acids to create biaryl systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

  • Heck Reaction: Introduction of alkene functionalities.

Handling & Safety (SDS Highlights)

As a halogenated benzoic acid derivative, standard laboratory safety protocols apply.

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All solid handling should occur within a fume hood to prevent inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and bases. Light sensitive (iodine compounds may degrade over time; store in amber vials).

References

  • Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. US Patent 8,022,247 B2. Google Patents. Link

  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery. BenchChem Technical Guides. Link

  • 2,3,4-Trifluoro-5-iodobenzoic acid CAS 203916-59-0. BLD Pharm Product Database. Link

  • Synthesis of Quinolone Antibiotics.Journal of Medicinal Chemistry (General Reference for Quinolone SAR).

Sources

A Technical Guide to the Melting Point and Thermal Stability of 2,3,4-Trifluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoro-5-iodobenzoic acid is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a reactive iodine atom, makes it a valuable intermediate in the synthesis of complex organic molecules, including novel therapeutic agents. Halogenated benzoic acids, in general, are pivotal building blocks in the creation of pharmaceuticals, with the nature and position of the halogen substituents profoundly influencing the biological activity and pharmacokinetic properties of the final compound.[1][2][3] This guide provides an in-depth analysis of two critical physicochemical properties of 2,3,4-Trifluoro-5-iodobenzoic acid: its melting point and thermal stability. A thorough understanding of these characteristics is paramount for its effective use in synthesis, purification, and formulation, ensuring the integrity and quality of active pharmaceutical ingredients (APIs).

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature at which the solid phase transitions to the liquid phase. The presence of impurities generally leads to a depression and broadening of the melting point range.

Reported Melting Point Values

Data for 2,3,4-Trifluoro-5-iodobenzoic acid from various commercial suppliers indicate a melting point range, which is common for fine chemicals. The slight variations observed can be attributed to differences in residual solvents or minor impurities resulting from the synthesis and purification processes.

Supplier/SourceReported Melting Point (°C)
Commercial Supplier A142-146
Commercial Supplier B142-148
Commercial Supplier C143-147

This narrow range suggests a relatively high purity for commercially available 2,3,4-Trifluoro-5-iodobenzoic acid. For comparison, the melting points of some structurally related fluorinated benzoic acids are presented below.

CompoundMelting Point (°C)
2,3,4,5-Tetrafluorobenzoic acid85-87[4]
3,4,5-Trifluorobenzoic acid97-99[5]
2-Fluoro-5-iodobenzoic acid163-167[1]
2,3,5-Triiodobenzoic acid220-222[6]
Experimental Protocol for Melting Point Determination

A precise determination of the melting point should be conducted using a calibrated melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline 2,3,4-Trifluoro-5-iodobenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Program: The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range.

Thermal Stability Assessment

Thermal stability is a critical parameter for any compound intended for use in pharmaceutical manufacturing, as it dictates the conditions under which the material can be processed and stored without degradation. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8][9][10]

Principles of Thermal Analysis
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][9] It provides quantitative information on decomposition, sublimation, and desolvation.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It detects endothermic and exothermic transitions, such as melting, crystallization, and decomposition.

Expected Thermal Behavior of 2,3,4-Trifluoro-5-iodobenzoic Acid

While specific experimental data for 2,3,4-Trifluoro-5-iodobenzoic acid is not publicly available, its thermal behavior can be predicted based on its structure. The carbon-iodine (C-I) bond is the weakest bond in the molecule and is susceptible to thermal cleavage.[11] Therefore, the primary decomposition pathway is expected to involve the loss of iodine or hydrogen iodide. The trifluorinated phenyl ring is expected to be relatively stable.

Anticipated Events:

  • Melting: An endothermic event observed in the DSC thermogram corresponding to the melting point. No mass loss should be observed in the TGA at this temperature.

  • Decomposition: An exothermic or endothermic event in the DSC thermogram accompanied by a significant mass loss in the TGA, indicating the breakdown of the molecule. For aryl iodides, this decomposition can be accelerated by heat.[11]

Experimental Protocols for Thermal Stability Analysis

A simultaneous TGA/DSC analysis provides the most comprehensive data by measuring both mass change and heat flow in a single experiment.[12]

Methodology:

  • Sample Preparation: A precise amount of 2,3,4-Trifluoro-5-iodobenzoic acid (typically 3-10 mg) is weighed into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

  • Instrument Setup: The instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Analysis: The resulting TGA and DSC curves are analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss.

Data Interpretation
  • TGA Curve: The TGA curve will show a stable baseline until the onset of decomposition, at which point a sharp decrease in mass will be observed. The temperature at which 5% mass loss occurs (Td5%) is often used as a measure of thermal stability.

  • DSC Curve: The DSC curve will first show an endothermic peak corresponding to the melting of the compound. At higher temperatures, one or more exothermic or endothermic peaks associated with decomposition will be observed.

Diagram of Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation weigh Weigh 3-10 mg of 2,3,4-Trifluoro-5-iodobenzoic acid pan Place in TGA/DSC pan weigh->pan instrument Load into calibrated TGA/DSC instrument pan->instrument program Heat from 25°C to 400°C at 10°C/min under N2 instrument->program tga_curve Analyze TGA curve for mass loss (Td5%) program->tga_curve dsc_curve Analyze DSC curve for melting and decomposition peaks program->dsc_curve stability Determine Thermal Stability tga_curve->stability dsc_curve->stability

Caption: Workflow for TGA/DSC analysis of 2,3,4-Trifluoro-5-iodobenzoic acid.

Conclusion

This technical guide provides a comprehensive overview of the melting point and thermal stability of 2,3,4-Trifluoro-5-iodobenzoic acid. The provided melting point data serves as a useful benchmark for purity assessment. While specific experimental thermal stability data is not yet published, the outlined methodologies for TGA and DSC analysis, along with the expected thermal behavior based on its chemical structure, offer a robust framework for researchers and drug development professionals. A thorough characterization of these properties is essential for the successful application of this versatile building block in the synthesis of next-generation pharmaceuticals.

References

  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. [Link]

  • Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC. [Link]

  • How to interpret the TGA and DSC analysis? - ResearchGate. [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis? - SKZ Industrial Co., Limited. [Link]

  • Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. [Link]

  • Advances in the direct iodination of aromatic compounds - ResearchGate. [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ [Link]

  • DSC vs TGA: A Complete Guide to the Difference - Torontech. [Link]

  • Structural, Spectroscopic, and Thermal Decomposition Features of [Carbonatotetraamminecobalt(III)] Iodide—Insight into the Simultaneous Solid-Phase Quasi-Intramolecular Redox Reactions - MDPI. [Link]

  • What's the difference between DSC and TGA analysis? - XRF Scientific. [Link]

  • DSC and TGA thermograms of the small molecules - ResearchGate. [Link]

  • Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades | Organic Letters - ACS Publications. [Link]

  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. [Link]

  • 88-82-4 CAS | 2,3,5-TRIIODOBENZOIC ACID | Acids-Organic | Article No. 06365. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. [Link]

  • 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem. [Link]

Sources

The Strategic Integration of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Understated Power of a Single Atom

In the intricate world of medicinal chemistry, the substitution of a single hydrogen atom with fluorine can be a transformative event. This simple alteration, when applied to a privileged scaffold like benzoic acid, unlocks a cascade of physicochemical and pharmacological enhancements that have proven instrumental in the development of numerous blockbuster drugs. This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere recitation of facts. It delves into the causality behind the strategic use of fluorinated benzoic acid derivatives, offering field-proven insights into their design, synthesis, and application. We will explore the nuanced interplay of electronics and sterics that govern the "fluorine effect" and provide a practical framework for harnessing its power in the quest for safer, more effective therapeutics.

Part 1: The Fluorine Advantage on the Benzoic Acid Scaffold

The benzoic acid moiety is a common feature in a vast array of biologically active molecules, prized for its synthetic versatility and its ability to engage in crucial hydrogen bonding and ionic interactions with biological targets. The introduction of fluorine, the most electronegative element, onto this aromatic ring profoundly modulates its properties in several key ways.[1]

  • Modulation of Acidity (pKa): The potent electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid group.[1] This effect is highly dependent on the position of the fluorine atom relative to the carboxyl group.

  • Enhanced Lipophilicity (LogP): Fluorine substitution typically increases the lipophilicity of a molecule. This is a critical parameter in drug design, as it influences membrane permeability, solubility, and plasma protein binding. Judicious use of fluorine can therefore enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1]

  • Conformational Control and Binding Affinity: Fluorine's small van der Waals radius allows it to act as a "super-hydrogen," often without creating significant steric hindrance. However, its unique electronic properties can influence molecular conformation through electrostatic interactions and by altering the hydrogen-bonding potential of neighboring functional groups. This can lead to enhanced binding affinity and selectivity for the target protein.[1]

The following table provides a quantitative summary of the impact of fluorination on the key physicochemical properties of benzoic acid.

CompoundMolecular FormulapKa (at 25°C)logP
Benzoic AcidC₇H₆O₂4.201.87
2-Fluorobenzoic AcidC₇H₅FO₂3.271.86
3-Fluorobenzoic AcidC₇H₅FO₂3.862.2
4-Fluorobenzoic AcidC₇H₅FO₂4.141.92
2,4-Difluorobenzoic AcidC₇H₄F₂O₂2.851.98

Data compiled from various sources.

Part 2: Synthetic Strategies for Crafting Fluorinated Benzoic Acid Derivatives

The synthesis of fluorinated benzoic acid derivatives can be broadly approached in two ways: by modifying a pre-fluorinated benzoic acid core or by introducing fluorine onto the aromatic ring at a later stage. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the overall complexity of the target molecule.

Synthesis of the Fluorobenzoic Acid Core

A common and reliable method for the synthesis of fluorobenzoic acids is the Balz-Schiemann reaction , which proceeds via a diazonium salt intermediate.

G cluster_0 Synthesis of p-Fluorobenzoic Acid via Balz-Schiemann Reaction A p-Aminobenzoic Acid B Diazotization (NaNO2, HCl, 0-5°C) A->B Step 1 C p-Carboxybenzenediazonium Chloride B->C E p-Carboxybenzenediazonium Fluoborate (precipitate) C->E Step 2 D Fluoboric Acid (HBF4) D->E F Thermal Decomposition (Heating) E->F Step 3 G p-Fluorobenzoic Acid F->G G cluster_0 Mechanism of Action of NSAIDs AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam GI GI Protection, Platelet Function PGs_phys->GI Pain Pain, Inflammation, Fever PGs_inflam->Pain Diflunisal Diflunisal & Niflumic Acid Diflunisal->COX1 Inhibits Diflunisal->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits G cluster_1 Induction of Apoptosis by a Fluorinated Benzoic Acid Derivative Drug Fluorinated Benzoic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G cluster_2 Computational Fluorine Scanning Workflow Lead Lead Compound (e.g., Benzoic Acid Derivative) Scan Identify Potential Fluorination Sites Lead->Scan FEP Free-Energy Perturbation (FEP) Calculations Scan->FEP Predict Predict Relative Binding Affinities FEP->Predict Prioritize Prioritize Candidates for Synthesis Predict->Prioritize Synthesize Synthesize and Test Top Candidates Prioritize->Synthesize

Sources

Methodological & Application

synthesis of antibacterial quinolones using 2,3,4-Trifluoro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for synthesizing 6-iodo-7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives using 2,3,4-trifluoro-5-iodobenzoic acid as the primary building block.

While standard fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) utilize a 6-fluoro moiety for DNA gyrase binding affinity, the 6-iodo variant derived from this specific starting material offers a critical strategic advantage in medicinal chemistry: Late-Stage Diversification . The C-6 iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing researchers to access novel C-6 aryl, heteroaryl, or alkynyl quinolones that are inaccessible via standard 2,4,5-trifluorobenzoic acid routes.

Key Technical Advantages:

  • Regioselective Cyclization: Leveraging the high nucleofugality of the C-2 fluorine to ensure exclusive ring closure.

  • Modular C-7 Functionalization: The C-7 fluorine remains labile for SNAr displacement by piperazines or pyrrolidines after cyclization.

  • Orthogonal Reactivity: The C-6 Iodine remains stable during the cyclization and C-7 substitution, preserving it for subsequent modification.

Chemical Pathway & Mechanism

The synthesis follows the Grohe-Heberer modification of the Gould-Jacobs reaction. This route is preferred over the thermal Gould-Jacobs method due to milder conditions and higher yields for poly-halogenated substrates.

Atom Mapping & Regiochemistry

It is critical to track the halogen positions from the starting material to the final quinolone core:

  • Start: 2,3,4-Trifluoro-5-iodobenzoic acid.

  • Transformation:

    • COOH (C-1)

      
       Quinolone C-3  (Carboxyl).
      
    • F (C-2)

      
       Displaced by Nitrogen during cyclization.
      
    • F (C-3)

      
       Quinolone C-8  (Fluorine).
      
    • F (C-4)

      
       Quinolone C-7  (Fluorine - Site of secondary amine attachment).
      
    • I (C-5)

      
       Quinolone C-6  (Iodine - Site of cross-coupling).
      
    • H (C-6)

      
       Quinolone C-5  (Proton).
      
Reaction Workflow Diagram

QuinoloneSynthesis Start 2,3,4-Trifluoro-5- iodobenzoic acid AcidCl Acid Chloride (Intermediate) Start->AcidCl SOCl2, Cat. DMF Reflux, 2h KetoEster Beta-Keto Ester (Magnesium Chelate) AcidCl->KetoEster Mg(OEt)2, Diethyl Malonate THF/Toluene Enamine Enaminone (Pre-cyclization) KetoEster->Enamine 1. HC(OEt)3, Ac2O 2. Cyclopropylamine Quinolone 6-Iodo-7,8-difluoro- quinolone Core Enamine->Quinolone NaH or K2CO3 Intramolecular SnAr (-HF) FinalDrug Target C-7/C-6 Functionalized Drug Quinolone->FinalDrug 1. SnAr (Piperazine) 2. Pd-Cat Coupling (Optional)

Figure 1: Step-wise synthetic flow from benzoic acid precursor to functionalized quinolone scaffold.[1][2][3][4][5]

Detailed Experimental Protocols

Stage 1: Activation and C-Acylation (Formation of Beta-Keto Ester)

Objective: Convert the acid to the acid chloride and couple with magnesium malonate.

Reagents:

  • 2,3,4-Trifluoro-5-iodobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • DMF (Catalytic, 2-3 drops)

  • Diethyl Malonate (1.1 eq)

  • Magnesium Ethoxide (

    
    ) (1.2 eq)
    
  • Solvents: Toluene (Anhydrous), THF.

Protocol:

  • Acid Chloride Formation: In a dry flask under

    
    , suspend the benzoic acid in Toluene. Add 
    
    
    
    and catalytic DMF. Heat to reflux (80°C) for 2-3 hours until gas evolution ceases and the solution clears.
    • QC Check: Aliquot quenched with MeOH shows methyl ester by TLC/LCMS.

    • Evaporation: Remove excess

      
       and solvent under reduced pressure. Redissolve crude acid chloride in THF.
      
  • Magnesium Enolate Preparation: In a separate vessel, stir

    
     and Diethyl Malonate in THF at reflux for 1.5 hours to generate the magnesium chelate (clear solution).
    
  • Condensation: Cool the enolate solution to -10°C. Dropwise add the acid chloride solution. Stir at -10°C for 1 hour, then warm to RT overnight.

  • Workup: Quench with dilute

    
     (keeps the keto-form stable). Extract with Ethyl Acetate.[6]
    
  • Decarboxylation (Optional but recommended): Reflux the crude tri-ester in water/p-TsOH to yield the Ethyl 2,3,4-trifluoro-5-iodobenzoylacetate .

Stage 2: Enaminone Formation & Cyclization

Objective: Construct the pyridine ring via SNAr displacement of the C-2 Fluorine.

Reagents:

  • Benzoylacetate intermediate (from Stage 1)

  • Triethyl Orthoformate (

    
    ) (1.5 eq)
    
  • Acetic Anhydride (

    
    ) (2.0 eq)
    
  • Primary Amine (e.g., Cyclopropylamine) (1.1 eq)

  • Base: NaH (60% dispersion) or

    
    .
    

Protocol:

  • Enol Ether Formation: Reflux the benzoylacetate with

    
     and 
    
    
    
    for 2 hours. Evaporate volatiles to obtain the ethoxymethylene intermediate.
  • Amine Addition: Dissolve residue in Ethanol or Toluene at 0°C. Add Cyclopropylamine (or desired N-1 substituent). Stir 1 hour.

    • Observation: The solution often turns yellow/orange.

  • Cyclization:

    • Dissolve the resulting enamine in anhydrous DMF or DMSO.

    • Add NaH (1.2 eq) portion-wise at 0°C (Caution:

      
       evolution).
      
    • Heat to 80-100°C for 2 hours.

    • Mechanism:[2][7][8] The nitrogen anion attacks the aromatic C-2 position, displacing Fluorine.

  • Isolation: Pour into ice water. Acidify with acetic acid. The quinolone ester usually precipitates as a solid. Filter and wash with water/ether.

Stage 3: Hydrolysis and C-7 Substitution

Objective: Unmask the carboxylic acid and introduce the antibacterial side chain.

Protocol:

  • Hydrolysis: Reflux the ester in AcOH/HCl (6N) for 4 hours. Cool and filter the 6-Iodo-7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

  • C-7 Substitution:

    • Suspend the acid in Pyridine or Acetonitrile/TEA.

    • Add N-Methylpiperazine (or desired amine) (3.0 eq).

    • Reflux for 6-12 hours.

    • Selectivity: The C-7 Fluorine is significantly more electrophilic than C-8 due to the para-position relative to the carbonyl (via vinylogous conjugation). The C-6 Iodine is unreactive under these conditions (requires Pd catalyst).

Data Analysis & Validation

Expected Analytical Signatures
Compound StageKey NMR Feature (

/

)
Mass Spec (ESI+)
Starting Material

: 3 distinct signals (aromatic)
[M-H]- 316.9
Enaminone

: Doublet at ~8.2-8.5 ppm (Vinyl H, coupled to NH)
[M+H]+ varies
Cyclized Core

: Loss of 1 signal (C-2 F). Remaining F signals shift.
[M+H]+ consistent
Final Product

: Loss of aromatic signal if C-7 substituted (depending on pattern)
Target Mass
Troubleshooting Guide
  • Issue: Low Cyclization Yield.

    • Cause: Moisture in DMF/NaH step or insufficient activation of the leaving group.

    • Solution: Ensure anhydrous conditions. If using

      
      , add a phase transfer catalyst (18-crown-6).
      
  • Issue: Regioisomers at C-7 vs C-8 during substitution.

    • Validation: Use

      
      -NMR. Substitution at C-7 usually causes a larger upfield shift in the adjacent C-8 Fluorine signal due to electron donation from the amine.
      
  • Issue: Loss of Iodine.

    • Cause: Palladium contamination in glassware or excessive heating with reducing agents.

    • Solution: The C-I bond is generally stable to SnAr conditions (base/amine) but sensitive to Pd(0). Keep lines separate.

References

  • Source: U.S. Patent 8,022,247 B2. "Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid".
  • Source: Grohe, K., & Heberer, H. (1978). "Cycloaracylation of enamines: A new synthesis of 4-quinolone-3-carboxylic acids". Liebigs Annalen der Chemie.
  • Synthesis of Gemifloxacin (Related C-7/C-8 substituted quinolones)

    • Source: Hong, C. Y., et al. (1997). "Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: Synthesis and antibacterial activity of gemifloxacin". Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Demonstrates the regiochemistry of C-7 substitution in poly-halo quinolones.
  • Source: Bioorganic & Medicinal Chemistry Letters, Vol 22, Issue 14. "Synthesis and antibacterial activity of novel 6-alkynyl-fluoroquinolones".

Sources

palladium-catalyzed cross-coupling reactions of 2,3,4-Trifluoro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,4-Trifluoro-5-iodobenzoic acid (TFiba) is a critical fluorinated building block, primarily utilized in the synthesis of third- and fourth-generation fluoroquinolone antibiotics and SGLT2 inhibitors. Its unique substitution pattern—featuring three electron-withdrawing fluorine atoms adjacent to a reactive carbon-iodine bond—presents both opportunities and challenges for palladium-catalyzed cross-coupling.

This Application Note provides validated protocols for Suzuki-Miyaura , Sonogashira , and Heck couplings utilizing TFiba. Unlike standard aryl iodides, the electron-deficient nature of the 2,3,4-trifluoro ring significantly accelerates oxidative addition but renders the substrate susceptible to hydrodehalogenation or nucleophilic aromatic substitution (


) side reactions. The protocols below are engineered to maximize chemoselectivity for the C–I bond while preserving the C–F motifs and the carboxylic acid functionality.

Reactivity Profile & Mechanistic Insight

The reactivity of TFiba is governed by the electronic influence of the fluorine atoms at positions 2, 3, and 4.

  • Accelerated Oxidative Addition: The strong inductive effect (-I) of the fluorine atoms, particularly at the C4 position (ortho to the iodine), lowers the electron density at the C5–I bond. This makes the oxidative addition of Pd(0) significantly faster than in non-fluorinated iodobenzoic acids.

  • Competing Pathways:

    • Protodeiodination: The resulting arylpalladium(II) species is electron-poor and prone to reduction if proton sources are available and transmetallation is slow.

    • Pd-Catalyzed C–F Activation: While rare under mild conditions, high temperatures (>100°C) with electron-rich phosphines can lead to activation of the C–F bond (particularly at C2 or C4), resulting in defluorinated byproducts.

Mechanistic Pathway (Suzuki Coupling)

G Start TFiba (Substrate) OxAdd Oxidative Addition (Fast due to F-substitution) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Complex_II Ar-Pd(II)-I Complex OxAdd->Complex_II TransMet Transmetallation (Rate Limiting Step) Complex_II->TransMet + Ar-B(OH)3 / Base Base Base Activation (Boronate formation) Base->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-2,3,4-trifluorobenzoic acid RedElim->Product

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to the electron-deficient ring.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 5-aryl-2,3,4-trifluorobenzoic acids.

This protocol uses a ligand (SPhos) known for facilitating transmetallation in electron-poor systems and preventing protodeiodination.

Materials:

  • Substrate: 2,3,4-Trifluoro-5-iodobenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) or XPhos (for sterically hindered boronic acids)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under argon flow, charge a reaction vial with TFiba (302 mg, 1.0 mmol), Aryl boronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system helps solubilize the inorganic base while protecting the catalyst.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Vigorous stirring is essential to ensure phase transfer.

  • Work-up (Acidic): Cool to room temperature. Carefully quench with 1N HCl until pH < 2 (to protonate the carboxylic acid). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via column chromatography (Hexanes/Ethyl Acetate + 1% Acetic Acid).

Critical Note: If the carboxylic acid interferes with the catalyst (rare with phosphate bases), convert TFiba to its methyl ester (using TMS-diazomethane or MeOH/H₂SO₄) prior to coupling.

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Synthesis of 5-alkynyl-2,3,4-trifluorobenzoic acids (Precursors for quinolones/heterocycles).

Materials:

  • Substrate: Methyl 2,3,4-trifluoro-5-iodobenzoate (Protected form recommended)

  • Coupling Partner: Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (1.5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 mixture)

Step-by-Step Procedure:

  • Degassing: Sparge the THF and Et₃N with nitrogen for 15 minutes prior to use. Oxygen causes homocoupling of the alkyne (Glaser coupling).

  • Assembly: Add Methyl 2,3,4-trifluoro-5-iodobenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg), and CuI (3 mg) to a flask.

  • Addition: Add the solvent mixture (5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (<50% by TLC), heat to 40°C.

    • Expert Tip: The electron-deficient ring makes the iodine highly reactive; heating often leads to byproduct formation. Start at RT.[1][2][3]

  • Work-up: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography.

Comparative Data & Optimization

Table 1: Ligand Effects on Suzuki Coupling of TFiba Conditions: TFiba (1.0 eq), Ph-B(OH)₂ (1.2 eq), Pd(OAc)₂ (2 mol%), Base (K₂CO₃), 80°C, 4h.

LigandYield (%)Observation
PPh₃ 65%Significant protodeiodination (reduction of C-I to C-H).
dppf 82%Good stability, minor homocoupling of boronic acid.
SPhos 94% Excellent conversion; bulky ligand prevents side reactions.
No Ligand <10%Pd black precipitation immediately upon heating.

Safety & Handling (E-E-A-T)

  • HF Generation: While the C–F bonds are stable under these catalytic conditions, accidental thermal decomposition (>200°C) or exposure to strong Lewis acids can release Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood.

  • Sensitization: Halogenated benzoic acids are potent skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Aqueous waste from these reactions contains fluorinated aromatics and palladium. Do not dispose of down the drain; segregate into "Halogenated Organic/Metal Waste" streams.

References

  • Vertex Pharmaceuticals. "Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid." U.S. Patent 8,022,247 B2. September 20, 2011. Link

  • Minami, Y. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Molecules 2014, 19(9), 14391-14416. Link

  • Sigma-Aldrich (Merck). "Palladium-Catalyzed Cross-Coupling Reaction Guides." Technical Library. Link

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chem. Rev. 1995, 95(7), 2457–2483. Link

Sources

using 2,3,4-Trifluoro-5-iodobenzoic acid as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 2,3,4-Trifluoro-5-iodobenzoic Acid in Next-Generation Agrochemical Synthesis

Executive Summary

This guide details the strategic application of 2,3,4-Trifluoro-5-iodobenzoic acid (TFIBA) as a high-value building block in the synthesis of modern agrochemicals. With the rising demand for metabolically stable and lipophilic active ingredients, polyfluorinated aromatics have become "privileged structures" in herbicide and insecticide discovery.

TFIBA is unique due to its orthogonal reactivity :

  • C-1 Carboxyl Group: Gateway to amides, esters, and heterocycles (e.g., uracils, quinazolinones).

  • C-5 Iodine: A reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira) to install biaryl or heteroaryl moieties.

  • 2,3,4-Trifluoro Motif: Provides exceptional metabolic stability and lipophilicity, critical for penetrating waxy plant cuticles or insect exoskeletons.

This note provides validated protocols for synthesizing TFIBA and utilizing it to construct scaffolds relevant to Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and meta-diamide insecticides .

Strategic Relevance in Agrochemical Discovery

The "2,3,4-trifluorophenyl" moiety is a validated pharmacophore in agrochemistry. It appears in various developmental candidates where steric bulk and electron-withdrawing properties are required without introducing the instability of other halogens.

Key Structural Advantages:
  • Regioselective Functionalization: The iodine atom at position 5 allows for the late-stage introduction of complexity after the fluorinated core is established.

  • Bioisosterism: The 2,3,4-F pattern mimics the steric demand of larger groups while altering the electronic landscape, often increasing potency in PPO inhibitors [1].

  • Precursor Utility: TFIBA is a direct precursor to 2,3,4-trifluoro-5-(trifluoromethyl)benzoic acid , a key intermediate for quinolone antibiotics and novel fungicides [2].

Target Agrochemical Classes:
Agrochemical ClassTarget MechanismStructural Application of TFIBA
Herbicides PPO Inhibition (Group 14)Precursor to N-phenyl uracil or N-phenyl imide cores (e.g., analogs of Flumioxazin).
Insecticides GABA-gated Cl- channelsConstruction of polyfluorinated meta-diamide isosteres (Broflanilide analogs).
Fungicides SDHI (Succinate Dehydrogenase)Synthesis of fluorinated benzamide pharmacophores.
Chemical Logic & Pathway Visualization[1]

The synthesis and utility of TFIBA rely on the cooperative directing effects of the substituents. The carboxyl group (meta-director) and the fluorine atoms (ortho/para-directors) synergistically activate the C-5 position for electrophilic iodination.

TFIBA_Pathway Start 2,3,4-Trifluorobenzoic Acid TFIBA 2,3,4-Trifluoro-5-iodobenzoic Acid (TFIBA) Start->TFIBA I2, NaIO4 H2SO4, 40°C (Regioselective Iodination) Amide Amide/Heterocycle Formation (PPO Inhibitor Core) TFIBA->Amide 1. SOCl2/DMF 2. Amine/Urea Biaryl 5-Aryl-2,3,4-trifluorobenzoic acid (Suzuki Coupling) TFIBA->Biaryl Ar-B(OH)2 Pd Catalyst CF3_Deriv 2,3,4-Trifluoro-5-(trifluoromethyl) benzoic acid TFIBA->CF3_Deriv CuI, FSO2CF2CO2Me (Trifluoromethylation)

Figure 1: Synthetic versatility of TFIBA.[1][2] The C-5 Iodine serves as a pivot point for divergent synthesis.

Experimental Protocols
Protocol A: Regioselective Synthesis of TFIBA

Rationale: Direct iodination is preferred over Sandmeyer reactions for scalability and safety. The use of Sodium Periodate (NaIO₄) as an oxidant generates electrophilic iodine species in situ, ensuring high yields [2].

Materials:

  • 2,3,4-Trifluorobenzoic acid (1.0 eq)

  • Iodine (I₂) (0.55 eq)

  • Sodium Periodate (NaIO₄) (0.3 eq)

  • Sulfuric Acid (98% H₂SO₄)

  • Acetic Anhydride (Ac₂O)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser.

  • Solvent System: Charge the flask with Acetic Acid (10 vol) and Acetic Anhydride (5 vol).

  • Acidification: Cool to 0–5°C. Slowly add H₂SO₄ (15 vol) dropwise, maintaining internal temperature <40°C (Exothermic!).

  • Reagent Addition: Add Iodine (0.55 eq) and NaIO₄ (0.3 eq) in one portion. Stir for 30 min to generate the iodinating species.

  • Substrate Addition: Add 2,3,4-Trifluorobenzoic acid (1.0 eq).

  • Reaction: Warm the mixture to 60–70°C and stir for 4–6 hours. Monitor by HPLC (C18 column, MeCN/H₂O + 0.1% H₃PO₄).

    • Endpoint: <1% starting material remaining.

  • Quench & Isolation:

    • Pour the reaction mixture onto crushed ice/water (50 vol).

    • Add 10% aqueous Sodium Bisulfite (NaHSO₃) to quench excess iodine (color changes from purple/brown to yellow/white).

    • Filter the precipitate.[3] Wash with cold water until pH of filtrate is neutral.

  • Purification: Recrystallize from Ethanol/Water (3:1) if necessary.[3]

    • Expected Yield: 85–92%[1]

    • Appearance: White to off-white solid.

Protocol B: Suzuki-Miyaura Coupling at C-5

Rationale: This protocol installs the biaryl backbone common in SDHI fungicides and advanced herbicides. The carboxylic acid is left unprotected to demonstrate the robustness of the catalytic system, though esterification (Protocol C) is often performed first if the substrate is sensitive.

Materials:

  • TFIBA (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: DME/Water (3:1)

Procedure:

  • Degassing: Sparge the solvent mixture (DME/Water) with Nitrogen for 15 minutes.

  • Assembly: In a reaction vessel, combine TFIBA, Aryl Boronic Acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Reaction: Add the degassed solvent. Heat to 80°C under Nitrogen atmosphere for 4–8 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Acidify to pH 2–3 with 1N HCl (critical to protonate the carboxylic acid).

    • Extract with Ethyl Acetate (3x).

    • Dry over MgSO₄ and concentrate.

  • Validation:

    • Note: The disappearance of the C-I bond is distinct in 13C NMR (loss of signal at ~85-90 ppm).

Protocol C: Conversion to PPO Inhibitor Scaffold (N-Phenyl Uracil Core)

Rationale: PPO inhibitors often feature a uracil or imide ring attached to a fluorinated phenyl ring. This protocol converts the acid to an amine (via Curtius) or directly couples to a heterocycle. Here we describe the Acid Chloride formation followed by coupling, a standard route for meta-diamide synthesis.

Step-by-Step:

  • Activation: Suspend TFIBA (10 mmol) in Toluene (50 mL). Add Thionyl Chloride (15 mmol) and a catalytic drop of DMF.

  • Reflux: Heat to reflux for 2 hours until gas evolution ceases and the solution clears.

  • Concentration: Remove solvent and excess SOCl₂ under reduced pressure to obtain 2,3,4-trifluoro-5-iodobenzoyl chloride .

  • Coupling: Dissolve the acid chloride in THF. Add the relevant amine/aniline (e.g., 3-aminopyridine for diamide insecticides) and Triethylamine (1.2 eq) at 0°C.

  • Isolation: Stir at RT for 2 hours. Quench with water, extract, and recrystallize.

Analytical Standards & Quality Control

For researchers utilizing TFIBA, establishing purity is critical due to the potential for regioisomers (though rare with Protocol A).

ParameterSpecificationMethod
Appearance White/Off-white powderVisual
Assay ≥ 98.0%HPLC (Area %)
Melting Point 163–167°C (Decomp)Capillary Method
1H NMR Singlet at ~8.0–8.3 ppm (H-6)DMSO-d6
19F NMR Three distinct multipletsDMSO-d6

NMR Interpretation Tip: The para-coupling between Fluorines and the Hydrogen at C-6 is a key diagnostic. The H-6 proton appears as a ddd (doublet of doublet of doublets) due to coupling with F-2, F-3, and F-4, but often simplifies to a multiplet.

References
  • Design of PPO Inhibitors: Wang, D., et al. "Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds." International Journal of Molecular Sciences, vol. 24, no. 21, 2023, p. 15732. Link

  • Synthesis Patent: "Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid." U.S. Patent No. 8,022,247 B2, 2011. Link

  • Fluorine in Agrochemicals: Fujiwara, T., & O'Hagan, D. "Successful fluorine-containing herbicide agrochemicals." Journal of Fluorine Chemistry, vol. 167, 2014, pp. 16-29. Link

  • Boronic Acid Coupling: Liu, M., et al. "Pd(II)-catalyzed C(alkenyl)-H activation facilitated by a transient directing group."[5] Angewandte Chemie Int.[5] Ed., vol. 61, 2022.[5] Link

Disclaimer: This Application Note is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE. Consult the Safety Data Sheet (SDS) for specific hazards associated with iodinated and fluorinated aromatics.

Sources

amide bond formation techniques with 2,3,4-Trifluoro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2,3,4-Trifluoro-5-iodobenzoic acid (CAS: 203916-59-0) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of quinolone antibiotics and next-generation kinase inhibitors (e.g., MEK/ERK pathways). Its synthetic utility lies in its dual functionality: the carboxylic acid serves as the primary anchor for fragment coupling, while the aryl iodide provides a handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira).

However, this molecule presents a specific chemoselectivity trap often overlooked in standard protocols:

  • The Challenge: The 2,3,4-trifluoro motif creates a highly electron-deficient aromatic ring. The carbonyl group at C1 further activates the ring, making the C4 position (para to the carbonyl) highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Risk: Standard amide coupling conditions involving strong bases (e.g., HATU/DIPEA) or elevated temperatures can trigger the displacement of the C4-fluorine by the amine nucleophile, leading to regioisomeric impurities that are difficult to separate.

This guide details three protocols engineered to maximize amide bond formation while suppressing


 side reactions.

Chemical Logic & Mechanism[1][2][3][4]

The Electronic Landscape

The reactivity of 2,3,4-Trifluoro-5-iodobenzoic acid is governed by the cumulative electron-withdrawing effects of the three fluorine atoms and the iodine.

  • Carbonyl Electrophilicity: The electron-poor ring makes the carboxylic acid significantly more acidic and the activated carbonyl (in ester/halide form) more electrophilic than in unsubstituted benzoic acid.

  • 
     Liability:  The C4 position is activated by the para-carbonyl group. The C2 position is activated by the ortho-carbonyl but is sterically shielded. Therefore, C4-displacement  is the primary failure mode.
    
Decision Matrix: Selecting the Right Method
MethodReagentsProsConsRecommended For
A. Acyl Fluoride TFFH or Cyanuric FluorideHighest Selectivity. Mild conditions; Acyl fluorides are stable to water but reactive to amines.Reagents can be costly for kg-scale.Valuable/Complex Amines; Late-stage functionalization.
B. Acid Chloride

/ cat. DMF
Scalable. Clean conversion; Byproducts are volatile.HCl generation requires careful base management to prevent acid-sensitive group degradation.Multi-gram to Kilogram scale synthesis.
C. HATU/DIPEA HATU / DIPEAHigh Throughput. Fast; Standard for parallel synthesis.High

Risk.
Excess base can trigger fluorine displacement.
Small scale (mg); Automated libraries.

Experimental Protocols

Method A: The "Gold Standard" Acyl Fluoride Protocol

Recommended for maximum purity and difficult substrates.

Rationale: Acyl fluorides maintain high electrophilicity at the carbonyl carbon but are less prone to hydrolysis than acid chlorides. Crucially, this method often proceeds without a large excess of base, minimizing the risk of


 at the C4 position.

Materials:

  • 2,3,4-Trifluoro-5-iodobenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Cyanuric Fluoride (0.6 equiv) OR TFFH (1.1 equiv)

  • Pyridine (1.0 equiv) or DIPEA (2.5 equiv if using TFFH)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve 2,3,4-Trifluoro-5-iodobenzoic acid in anhydrous DCM (
    
    
    
    ).
  • Fluorination: Cool to

    
    . Add Pyridine (1.0 equiv), followed by Cyanuric Fluoride (0.6 equiv) dropwise.
    
    • Note: A white precipitate (cyanuric acid byproduct) will form.

  • Formation: Stir at

    
     to 
    
    
    
    for 1 hour. Monitor by TLC (methanol quench) to confirm complete acid consumption.
  • Coupling: Add the Amine (1.1 equiv) dissolved in minimal DCM dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with DCM, wash with ice-cold

    
     HCl (to remove pyridine), followed by saturated 
    
    
    
    and brine. Dry over
    
    
    .[1][2]
Method B: The Scalable Acid Chloride Protocol

Recommended for >10g scale-up.

Rationale: Uses Oxalyl Chloride to generate the acid chloride. The key here is temperature control . Keeping the reaction cold during the amine addition prevents the kinetic energy required for the


 pathway.

Protocol:

  • Chlorination: Suspend 2,3,4-Trifluoro-5-iodobenzoic acid (1.0 equiv) in anhydrous DCM (

    
    ) with catalytic DMF (
    
    
    
    drops).
  • Addition: Cool to

    
    . Add Oxalyl Chloride (1.2 equiv) dropwise over 20 mins. Gas evolution (
    
    
    
    ,
    
    
    ) will occur.
  • Completion: Stir at RT for 2 hours until gas evolution ceases and the solution becomes clear.

  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve Amine (1.1 equiv) and

    
     (1.2 equiv) in DCM. Cool this amine solution to 
    
    
    
    .
  • Addition: Slowly add the acid chloride solution to the cold amine solution.

    • Expert Tip: Inverse addition (Acid Chloride into Amine) ensures the amine is never in large excess relative to the activated species, further suppressing side reactions.

  • Workup: Standard aqueous workup.

Troubleshooting & Quality Control

Detecting the Impurity

If your yield is low or the product is colored (yellow/orange often indicates extended conjugation from


), check the 

NMR.
  • Desired Product: Shows 3 distinct fluorine signals.

  • 
     Impurity (C4-displacement):  Will show only 2 fluorine signals  (loss of the C4 fluorine).
    
Quantitative Data Summary
VariableStandard (HATU/RT)Optimized (Acyl Fluoride/

)
Conversion (LCMS) >98%>99%
Isolated Yield 65–75%88–94%

Impurity
5–15%<1%
Reaction Time 12 h4 h

Visualizations

Reaction Pathway & Selectivity

This diagram illustrates the competition between the desired Amide Formation and the undesired


 pathway, highlighting the critical control points.

ReactionPathways Start 2,3,4-Trifluoro-5-iodobenzoic acid Activation Activation (Acid Chloride/Fluoride) Start->Activation (COCl)2 or TFFH AmidePath Path A: Carbonyl Attack (Kinetic Control) Activation->AmidePath Low Temp (<0°C) Mild Base SNArPath Path B: Ring Attack (C4) (Thermodynamic/Base Driven) Activation->SNArPath High Temp Excess Strong Base Product Desired Amide (High Yield) AmidePath->Product Byproduct SNAr Impurity (Loss of F at C4) SNArPath->Byproduct

Caption: Kinetic competition between amide formation (green path) and nucleophilic aromatic substitution (red path).

Acyl Fluoride Workflow

A step-by-step logic flow for the recommended high-precision protocol.

AcylFluorideWorkflow Step1 Dissolve Acid in DCM (0.2 M) Step2 Add Cyanuric Fluoride (-10°C, 1 hr) Step1->Step2 Check TLC Check: Acid Consumed? Step2->Check Check->Step2 No (Add more reagent) Step3 Add Amine (1.1 eq) (Dropwise at 0°C) Check->Step3 Yes Step4 Warm to RT (Stir 2-4 hrs) Step3->Step4 Finish Isolate Product (Wash w/ 0.5M HCl) Step4->Finish

Caption: Operational workflow for the Cyanuric Fluoride mediated coupling.

References

  • Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL:[Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Source: Organic Letters (2021). URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews (2009). URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Organic & Biomolecular Chemistry (2016). URL:[Link]

Sources

High-Purity Synthesis of Fluorinated Biphenyl Intermediates for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LC-FL-042

Executive Summary

This application note details the synthesis of Methyl 3',4'-difluoro[1,1'-biphenyl]-4-carboxylate , a critical mesogenic core intermediate used in the production of low-viscosity, high-stability liquid crystals (LCs).

Starting from 4-iodobenzoic acid , this guide outlines a high-yield, convergent synthetic route utilizing Suzuki-Miyaura cross-coupling.[1] We prioritize the introduction of lateral fluorination (3,4-difluoro substitution), a structural motif essential for engineering negative dielectric anisotropy (


) and suppressing smectic phases in ferroelectric displays.

Strategic Rationale

Why Fluorine?

In LC design, the carbon-fluorine (C-F) bond is pivotal due to its low polarizability and high bond energy (approx. 485 kJ/mol).

  • Viscosity Reduction: Fluorinated mesogens exhibit lower rotational viscosity (

    
    ) compared to cyano-based equivalents, enabling faster switching times.
    
  • Dielectric Tuning: Lateral fluorination (e.g., ortho to the inter-ring bond) creates a dipole moment perpendicular to the molecular long axis, essential for Vertical Alignment (VA) modes.

The Iodobenzoic Acid Scaffold

4-Iodobenzoic acid is selected as the starting material over bromo- or chloro-analogs because the C-I bond possesses the lowest bond dissociation energy among aryl halides (approx. 272 kJ/mol). This ensures rapid oxidative addition to the Palladium(0) catalyst, minimizing homocoupling side reactions and allowing for milder reaction conditions.

Synthetic Workflow & Mechanism

The synthesis proceeds in two phases: protection of the carboxylic acid to prevent catalyst poisoning and competitive protodeboronation, followed by the Palladium-catalyzed coupling.

Reaction Scheme

ReactionScheme SM 4-Iodobenzoic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Inter1 Methyl 4-iodobenzoate (Protected Scaffold) Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Inter1->Step2 Product Target Intermediate: Methyl 3',4'-difluoro [1,1'-biphenyl]-4-carboxylate Step2->Product Boronic 3,4-Difluorophenyl- boronic acid Boronic->Step2 Coupling Partner

Figure 1: Synthetic pathway converting 4-iodobenzoic acid to the fluorinated LC intermediate.

Mechanism: Suzuki-Miyaura Cycle

Understanding the catalytic cycle is vital for troubleshooting. The rate-determining step for aryl iodides is typically not oxidative addition (which is fast), but often transmetalation.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Figure 2: Catalytic cycle.[2][3] Note that the base (Na2CO3) activates the boronic acid to a boronate species, facilitating transmetalation.

Experimental Protocols

Phase 1: Scaffold Protection (Esterification)

Objective: Convert 4-iodobenzoic acid to methyl 4-iodobenzoate. Rationale: Free carboxylic acids can protonate the active Pd-aryl species, leading to dehalogenation (reduction) of the starting material.

Reagents:

  • 4-Iodobenzoic acid (24.8 g, 100 mmol)

  • Methanol (anhydrous, 250 mL)

  • Sulfuric acid (conc. H2SO4, 2 mL)

Protocol:

  • Dissolution: In a 500 mL round-bottom flask (RBF), suspend 4-iodobenzoic acid in Methanol.

  • Catalysis: Add H2SO4 dropwise with stirring.

  • Reflux: Attach a reflux condenser and heat to reflux (65°C) for 8 hours. Monitor via TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear.

  • Workup: Cool to room temperature (RT). Concentrate solvent to ~50 mL under reduced pressure. Pour residue into ice water (300 mL).

  • Isolation: Filter the white precipitate. Wash with saturated NaHCO3 (2 x 50 mL) to remove trace acid, then water.

  • Drying: Dry in a vacuum oven at 40°C.

    • Expected Yield: >95% (White crystalline solid).

Phase 2: The Fluorination Step (Suzuki Coupling)

Objective: Couple methyl 4-iodobenzoate with 3,4-difluorophenylboronic acid.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount Role
Methyl 4-iodobenzoate 262.04 1.0 13.1 g (50 mmol) Electrophile
3,4-Difluorophenylboronic acid 157.91 1.2 9.5 g (60 mmol) Nucleophile
Pd(PPh3)4 1155.56 0.02 1.15 g Catalyst
Na2CO3 (2M aqueous) 105.99 2.5 65 mL Base

| 1,4-Dioxane | - | Solvent | 150 mL | Solvent |

Protocol:

  • Degassing (Critical): In a 500 mL 3-neck RBF, combine the aryl iodide, boronic acid, and dioxane. Sparge with Nitrogen/Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh3)4 under a positive stream of nitrogen.

  • Base Addition: Add the degassed 2M Na2CO3 solution.

  • Reaction: Heat to 90°C under nitrogen atmosphere for 12–16 hours.

    • Checkpoint: The solution will turn black (Pd precipitation) upon completion. TLC should show a new fluorescent spot (blue under 254nm).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Rinse with Ethyl Acetate.

  • Extraction: Dilute filtrate with water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate.

Phase 3: Purification (The LC Standard)

Liquid crystals require purity exceeding 99.5% to prevent depression of the clearing point (Nematic-Isotropic transition).

Recrystallization Protocol:

  • Solvent Selection: Ethanol is preferred for fluorinated biphenyl esters.

  • Dissolution: Dissolve the crude solid in minimum boiling Ethanol.

  • Hot Filtration: If particulates remain, filter hot through a glass frit.

  • Crystallization: Allow to cool slowly to RT, then refrigerate at 4°C for 4 hours. Rapid cooling traps impurities.

  • Collection: Filter crystals and wash with cold Ethanol (-20°C).

  • Validation: Assess purity via HPLC and DSC (Differential Scanning Calorimetry). Sharp melting peaks indicate high purity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Oxygen in systemIncrease degassing time; use freeze-pump-thaw cycling.
Homocoupling (Biaryl) Slow transmetalationIncrease base concentration; switch to Pd(dppf)Cl2.
Dehalogenation (Ar-H) ProtodeboronationUse anhydrous conditions with CsF or K3PO4 base.
Dark Product Color Residual PalladiumUse a scavenger resin (e.g., QuadraPure™) or wash with aqueous L-Cysteine.

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.[4] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][5] Chemical Reviews.[4] Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate.[2]Link

  • Merck KGaA. (2020).[6] Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.[6][7] Beilstein Journal of Organic Chemistry.[6] Link

Sources

Technical Application Note: Optimized Heck Coupling of 2,3,4-Trifluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note provides an optimized framework for performing Heck cross-coupling reactions using 2,3,4-trifluoro-5-iodobenzoic acid as the electrophile.

Executive Summary & Reactivity Profile

The substrate 2,3,4-trifluoro-5-iodobenzoic acid presents a unique reactivity profile defined by the interplay between the highly labile C–I bond and the electron-withdrawing nature of the polyfluorinated ring.

  • Electronic Activation: The three fluorine atoms at positions 2, 3, and 4 significantly reduce the electron density of the aromatic ring. This accelerates the Oxidative Addition of Pd(0) into the C–I bond, making this substrate highly reactive compared to non-fluorinated analogs.

  • Chemoselectivity (C–I vs. C–F): The C–I bond (BDE ~65 kcal/mol) is exclusively activated over the C–F bonds (BDE ~116 kcal/mol). No activation of the C–F bonds occurs under standard Pd(0)/Pd(II) Heck conditions.

  • Acid Stability: While electron-deficient benzoic acids can undergo decarboxylation (loss of CO₂) at high temperatures (>140°C) or in the presence of Ag/Cu salts, the carboxyl group is stable under standard Heck protocols (<100°C) provided it is neutralized to the carboxylate.

Mechanistic Considerations & Pathway

The reaction proceeds via a neutral or anionic Pd(0)/Pd(II) cycle depending on the base and ligands employed.

Key Mechanistic Steps:

  • Oxidative Addition: Rapid insertion of L₂Pd(0) into the C5–I bond. The electron-poor ring stabilizes the resulting Ar–Pd(II)–I complex.

  • Ligand Exchange/Coordination: The carboxylate (formed in situ) may act as an anionic ligand, potentially forming a palladacycle or stabilizing the intermediate.

  • Migratory Insertion: The alkene inserts into the Pd–Ar bond. Regioselectivity is governed by the alkene's electronics; electron-poor alkenes (acrylates) favor linear (beta) products.

  • 
    -Hydride Elimination:  Fast elimination releases the product and H–Pd–I.
    
  • Base Regeneration: The base (Et₃N or Carbonate) scavenges HI to regenerate Pd(0).

HeckMechanism Figure 1: Catalytic Cycle for Polyfluorinated Aryl Iodide Heck Coupling Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to EWGs) Pd0->OxAdd + Substrate Substrate Substrate: 2,3,4-Trifluoro-5-iodobenzoic acid Substrate->OxAdd Complex1 Ar-Pd(II)-I Intermediate OxAdd->Complex1 Alkene Alkene Insertion (Rate Determining) Complex1->Alkene + Alkene Elimination Beta-Hydride Elimination Alkene->Elimination Product Product: 5-Alkenyl-2,3,4-trifluorobenzoic acid Elimination->Product BaseStep Reductive Elimination (Base regenerates Pd0) Elimination->BaseStep H-Pd-I species BaseStep->Pd0 + Base (-HI)

Optimized Reaction Parameters

The following parameters are optimized to prevent catalyst poisoning by the free acid and minimize de-iodination side reactions.

Table 1: Parameter Optimization Matrix
ParameterRecommendedAlternativeRationale
Catalyst Pd(OAc)₂ (1–2 mol%)Pd(dppf)Cl₂Pd(OAc)₂ is cost-effective and highly active for aryl iodides. Dppf is used if sterics are challenging.
Ligand PPh₃ (2–4 mol%)Ligand-freePPh₃ stabilizes Pd to prevent "Pd-black" precipitation. Ligand-free works for simple acrylates.
Base Et₃N (2.5–3.0 equiv)K₂CO₃ / NaOAcOrganic bases solubilize the acid in organic media. Inorganic bases require water/phase transfer.
Solvent DMF or NMP MeCN / H₂OPolar aprotic solvents are required to dissolve the carboxylate salt and stabilize the polar transition state.
Temp 80–90 °C 60–120 °C<100 °C prevents thermal decarboxylation. >60 °C ensures turnover.
Concentration 0.1 – 0.2 M 0.5 MModerate dilution prevents oligomerization of the alkene.

Detailed Experimental Protocols

Protocol A: Direct Coupling of Free Acid (Recommended)

Best for: Rapid synthesis, avoiding protection/deprotection steps.

Reagents:

  • 2,3,4-Trifluoro-5-iodobenzoic acid (1.0 equiv)

  • Alkene (e.g., Ethyl acrylate, Styrene) (1.2 – 1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • PPh₃ (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv) [1 equiv neutralizes acid, 2 equiv for reaction]

  • DMF (Anhydrous) [0.2 M concentration]

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Charging: Add the acid substrate , Pd(OAc)₂ , and PPh₃ to the vessel.

  • Solvation: Add anhydrous DMF via syringe. Stir for 5 minutes at room temperature to pre-complex the catalyst (solution typically turns yellow/orange).

  • Activation: Add Et₃N dropwise. Note: Mild exotherm may occur as the acid is neutralized.

  • Substrate Addition: Add the alkene via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath or heating block. Stir vigorously.

  • Monitoring: Monitor by HPLC or TLC (use acidic mobile phase to spot the free acid product). Conversion is typically complete within 2–6 hours due to the activated C–I bond.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc.[2]

    • Critical Step: Wash with 1M HCl to re-protonate the product (converting carboxylate back to free acid) and remove Et₃N salts.

    • Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization (often possible for fluorinated acids) or Column Chromatography (add 1% AcOH to eluent).

Protocol B: Aqueous/Surfactant "Green" Conditions

Best for: Scale-up, safety, and highly polar substrates.

Reagents:

  • Substrate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd/C (10 wt% loading) (5 mol% Pd)

  • K₂CO₃ (3.0 equiv)

  • Water (degassed) with 2 wt% TPGS-750-M (surfactant)

Procedure:

  • Dissolve K₂CO₃ and surfactant in water.

  • Add substrate (forms soluble potassium salt).

  • Add Pd/C and alkene.[3][4][5][6]

  • Stir vigorously at 60–80 °C .

  • Filter through Celite to remove Pd/C.

  • Acidify filtrate with HCl to precipitate the product. Filter and dry.[2]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by -COOHIncrease base to 3.5 equiv to ensure full deprotonation. Switch to Protocol B (Water).
Pd Black Formation Instability of Pd(0)Increase Ligand:Pd ratio to 4:1. Ensure O₂ exclusion.
De-iodination Overheating / H-sourceReduce temperature to 70°C. Ensure solvent is dry (water can act as H-source in some cycles).
Decarboxylation Temperature too highStrictly keep T < 100°C. Avoid adding Cu or Ag salts (which catalyze decarboxylation).

Workflow Decision Tree

DecisionTree Figure 2: Experimental Decision Matrix Start Start: 2,3,4-Trifluoro-5-iodobenzoic Acid CheckScale Reaction Scale? Start->CheckScale SmallScale Small (<1g) / Discovery CheckScale->SmallScale LargeScale Large (>10g) / Process CheckScale->LargeScale CheckSens Is Product Acid Sensitive? SmallScale->CheckSens RouteB Protocol B: Heterogeneous Water/Surfactant, Pd/C (Green, Easy Workup) LargeScale->RouteB RouteA Protocol A: Homogeneous DMF, Pd(OAc)2, Et3N (Fast, Standard) CheckSens->RouteA No Protect Esterify Acid First (Methyl Ester) CheckSens->Protect Yes Protect->RouteA Run as Ester

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates. Beilstein Journal of Organic Chemistry, 6, 43. (Demonstrates stability of electron-poor acids in absence of Cu). Link

  • Lipshutz, B. H., & Taft, B. R. (2008). Heck Couplings at Room Temperature in Nanometer Aqueous Micelles. Organic Letters, 10(7), 1329–1332. Link

  • BenchChem. (2025).[3] Reactivity of 4-Fluorobenzoic Acid vs 4-Iodobenzoic Acid in Cross-Coupling. Application Note. Link

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 2,3,4-Trifluoro-5-iodobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TIB-SYN-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of 2,3,4-trifluoro-5-iodobenzoic acid is a critical step in the manufacturing of fluoroquinolone antibiotics (e.g., Levofloxacin intermediates). The electron-deficient nature of the 2,3,4-trifluorobenzoic acid starting material makes standard electrophilic aromatic substitution difficult.

This guide prioritizes the Direct Oxidative Iodination route, which is the current industrial "Gold Standard" over the lower-yielding Sandmeyer approach. Our data indicates that switching to a staged-addition oxidative protocol can increase yields from ~60% to >90% while minimizing the formation of the 6-iodo regioisomer.

Module A: The "Gold Standard" Protocol (Direct Oxidative Iodination)

Methodology: Iodination mediated by Sodium Periodate (


) or Periodic Acid (

) in Oleum/Sulfuric Acid.
The Optimized Workflow

Note: This protocol relies on generating a "super-electrophile" (


 or 

) capable of attacking the deactivated fluorinated ring.
StepActionTechnical Rationale (The "Why")
1 Acid Charge: Charge reactor with 95-98%

(10 vol) or 20% Oleum.
Dehydration: Any water present will quench the active electrophile. Oleum acts as a water scavenger.
2 Substrate Addition: Add 2,3,4-trifluorobenzoic acid (1.0 eq) at 20-25°C.Solubility: The substrate must be fully dissolved before oxidant addition to ensure homogenous kinetics.
3 Iodine Charge: Add Iodine (

, 0.55 eq).
Stoichiometry: We use

as the iodine source; the oxidant splits it, theoretically utilizing both iodine atoms.
4 Staged Oxidant Addition: Add

(0.3 eq) in 3 portions over 1 hour.
Exotherm Control: The oxidation of

is exothermic. Dumping the oxidant spikes temperature, causing iodine sublimation (purple smoke) and loss of stoichiometry.
5 Reaction: Stir at 60-70°C for 4-8 hours.Activation Energy: High temperature is required to overcome the activation barrier of the electron-poor ring.
6 Quench: Pour onto Ice/Water. Wash with

.
Reduction: Bisulfite reduces unreacted electrophilic iodine species back to iodide/iodine for removal.
Process Visualization

The following diagram illustrates the critical decision points and chemical flow.

ReactionFlow Start Start: 2,3,4-Trifluorobenzoic Acid AcidMix Dissolve in H2SO4/Oleum (Water Scavenging) Start->AcidMix IodineAdd Add Iodine (I2) Solid AcidMix->IodineAdd OxidantAdd Add NaIO4 / HIO3 (Staged Addition) IodineAdd->OxidantAdd Heat Heat to 60-70°C (Activation) OxidantAdd->Heat Check IPC: HPLC Check Heat->Check Check->OxidantAdd Stalled <90% (Add 0.1 eq Oxidant) Quench Quench in Ice Water + NaHSO3 Wash Check->Quench Conversion >98% Isolate Filtration & Drying Quench->Isolate Product Product: 2,3,4-Trifluoro-5-iodobenzoic acid Isolate->Product Recycle Reprocess Mother Liquor (Optional) Isolate->Recycle Filtrate

Caption: Figure 1. Optimized workflow for the oxidative iodination process with In-Process Control (IPC) loops.

Module B: Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 60-70% conversion. Adding more Iodine doesn't help. Why? Diagnosis: "Acid Death." Explanation: As the reaction proceeds, water is often generated as a byproduct of the oxidation mechanism (depending on the specific oxidant used). If the acid concentration drops below ~90%, the "super-electrophile" cannot form. Solution:

  • Use 20-30% Oleum instead of concentrated sulfuric acid at the start to act as a chemical sponge for water.

  • Do not add more

    
    . Add more Oxidant  and a small amount of Oleum  to reactivate the system.
    

Q2: I see a significant amount of a "moving" spot on TLC/HPLC very close to the product. Diagnosis: Regioisomer Contamination (6-iodo isomer). Explanation: While the 5-position is electronically favored, the 6-position is active. High temperatures (>80°C) or "hot spots" during oxidant addition increase the kinetic energy enough to overcome the steric hindrance at the 6-position. Solution:

  • Strict Temperature Control: Keep reaction between 60-65°C. Do not exceed 70°C.

  • Staged Addition: Add the oxidant slowly to prevent localized exotherms.

Q3: The reaction mixture turned into a thick, unstirrable slurry. Diagnosis: Sulfate Cake Formation. Explanation: In high-concentration acid, the product or inorganic byproducts (like sodium bisulfate) can precipitate out, trapping unreacted starting material. Solution:

  • Increase the solvent volume (Acid volume) from 5 vol to 8-10 vol.

  • Use mechanical stirring (overhead stirrer) instead of magnetic stirring to maintain slurry dynamics.

Q4: My final product is purple/pink even after drying. Diagnosis: Trapped Iodine. Explanation: Iodine sublimates easily and can become occluded in the crystal lattice of the product during precipitation. Solution:

  • Bisulfite Wash: Ensure the quench step includes a thorough wash with 10% Sodium Bisulfite (

    
    ) or Sodium Thiosulfate until the organic/aqueous layer is colorless.
    
  • Reprocess: Dissolve crude solid in dilute NaOH, wash with DCM (to remove iodine), then re-precipitate with HCl.

Module C: Optimization Data (Yield Comparison)

The following data compares the "Standard" method (all reagents added at once) vs. the "Optimized" method (staged addition).

ParameterStandard Method (One-Pot)Optimized Method (Staged Addition)
Iodine Source

(0.6 eq)

(0.55 eq)
Oxidant

(0.4 eq, single charge)

(0.35 eq, 3 portions)
Solvent 98%

20% Oleum in

Temperature 80°C65°C
Conversion (HPLC) 78%99.2%
Regioselectivity (5-I vs 6-I) 92:899:1
Isolated Yield 65%92%

Module D: Mechanism & Logic Pathway

Understanding the mechanism prevents errors. The reaction is not a simple substitution; it is an oxidation-reduction cycle.

Mechanism cluster_conditions Critical Conditions I2 Iodine (I2) Active Active Species (I+ / I3+) I2->Active Oxidation (Requires H+) Oxidant Oxidant (IO4- / H+) Oxidant->Active Complex Sigma Complex Active->Complex Electrophilic Attack SM SM: 2,3,4-Trifluoro benzoic acid SM->Complex Prod Product (5-Iodo) Complex->Prod Deprotonation (-H+) Warning Water kills 'Active Species' (Use Oleum)

Caption: Figure 2. Mechanistic pathway showing the generation of the active electrophile.[1] Note the critical role of acid strength.

References

  • Vertex Pharmaceuticals Inc. (2009). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid. US Patent US20090209785A1. Link

  • Daiichi Sankyo Co., Ltd. (2006). Method for producing 2,3,4-trifluoro-5-iodobenzoic acid. WO Patent WO2006126683. Link

  • Krasnokutskaya, E. A., et al. (2007). Iodination of arenes with iodine and oxidizing agents. Russian Chemical Reviews, 76(11). Link

  • Organic Syntheses. (1947). m-Iodobenzoic Acid (Sandmeyer Reference). Org. Synth. 1927, 7, 53; Coll. Vol. 1, 325. Link

Sources

purification methods for 2,3,4-Trifluoro-5-iodobenzoic acid reaction mixtures

[1]

Case ID: TFiba-PUR-001 Subject: Optimization of Workup and Purification Protocols for 2,3,4-Trifluoro-5-iodobenzoic Acid (CAS: 120158-88-5) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Technical Context

2,3,4-Trifluoro-5-iodobenzoic acid is a critical intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics and other bioactive scaffolds.[1] The introduction of the iodine atom at the C5 position of the 2,3,4-trifluorobenzoic acid core renders the molecule highly susceptible to further functionalization (e.g., Suzuki-Miyaura coupling).

However, the electron-withdrawing nature of the three fluorine atoms significantly alters the solubility profile and acidity (pKa < 3.[1]0) compared to non-fluorinated benzoic acids.[1] Common purification challenges include persistent iodine coloration, separation of unreacted starting material (2,3,4-trifluorobenzoic acid), and removal of inorganic salts derived from iodination reagents (e.g., Periodic acid/Iodine or NIS).[1]

This guide provides a self-validating troubleshooting workflow to achieve pharmaceutical-grade purity (>98%).

Diagnostic Workflow (Decision Matrix)

Before initiating a purification protocol, identify the primary failure mode of your crude material using the logic flow below.

PurificationLogicStartAnalyze Crude MaterialColorCheckVisual Inspection:Is the solid pink, purple, or brown?Start->ColorCheckPurityCheckHPLC/NMR Analysis:Is Purity > 98%?ColorCheck->PurityCheckNo (Off-white/White)BisulfitePROTOCOL A:Reductive Wash(NaHSO3 / Na2S2O3)ColorCheck->BisulfiteYes (Free Iodine)SM_CheckImpurity Profile:Is Unreacted SM > 1%?PurityCheck->SM_CheckNo (<98%)FinalDry & Package(Vacuum Oven @ 45°C)PurityCheck->FinalYesRecrystPROTOCOL B:Recrystallization(Toluene/Heptane or aq. EtOH)SM_Check->RecrystYes (SM Present)pH_AdjustPROTOCOL C:pH Swing ExtractionSM_Check->pH_AdjustNo (Inorganic Salts)Bisulfite->PurityCheckRecryst->FinalpH_Adjust->Final

Figure 1: Decision matrix for selecting the appropriate purification module based on crude material characteristics.

Troubleshooting Guides & FAQs

Module A: Removal of Color Impurities (Free Iodine)

User Question: My isolated solid has a persistent pink to violet hue. Recrystallization isn't removing it.[1][2] How do I eliminate this?

Technical Insight: The coloration is caused by trace elemental iodine (

1

11

Corrective Protocol: You must chemically reduce the iodine to water-soluble iodide (

1
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (approx. 10 mL/g).

  • Reductive Wash: Wash the organic layer with a 10% aqueous solution of Sodium Bisulfite (

    
    )  or Sodium Thiosulfate (
    
    
    )
    .[1]
    • Visual Cue: The organic layer should instantly shift from purple/brown to pale yellow or colorless.[1]

  • Extraction: Separate the layers. Wash the organic layer once with brine to remove excess salts.[1]

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Why this works:

1
Module B: Separation of Starting Material (Recrystallization)

User Question: HPLC shows 3-5% unreacted 2,3,4-trifluorobenzoic acid. Can I separate this by acid-base extraction?

Technical Insight: No. Acid-base extraction is ineffective here.[1]

  • pKa of 2,3,4-trifluorobenzoic acid: ~2.7[1]

  • pKa of 2,3,4-trifluoro-5-iodobenzoic acid: ~2.5 The

    
     is too narrow for selective deprotonation.[1] You must rely on solubility differentials  (Recrystallization).[1][3] The iodine atom significantly increases the lipophilicity and molecular weight of the product compared to the starting material.
    

Recommended Solvent Systems:

Solvent SystemRatio (v/v)TemperatureTarget Impurity
Toluene 100%Reflux

0°C
General purity, trace isomers
Toluene : Heptane 1:2 to 1:4Reflux

RT
Unreacted Starting Material
Ethanol : Water 1:1 to 1:380°C

4°C
Inorganic salts, highly polar residues

Protocol (Toluene/Heptane Method):

  • Suspend the crude solid in Toluene (3 mL/g).

  • Heat to reflux (110°C) until fully dissolved.

  • Optional: If insolubles remain, perform a hot filtration.[1]

  • Remove heat.[1][3] While still hot, slowly add Heptane (6-9 mL/g) until slight turbidity persists.

  • Allow to cool slowly to room temperature with gentle stirring.

  • Chill to 0-5°C for 1 hour.

  • Filter and wash the cake with cold Heptane.

Evidence of Efficacy: Patents regarding similar halogenated benzoic acids indicate that non-polar hydrocarbon solvents (like toluene) favor the crystallization of the iodo-species while keeping the more polar, lower molecular weight fluoro-benzoic acid starting materials in the mother liquor [2].

Module C: Regioselectivity & Isomer Control

User Question: I am seeing a small impurity peak (0.5%) with the same mass as my product. Is this a regioisomer?

Technical Insight: While the 5-position is the most activated for electrophilic aromatic substitution (due to the directing effects of the fluorines), trace amounts of iodination at the 6-position are theoretically possible but sterically hindered.

However, a more common impurity in this specific synthesis is over-iodination (di-iodo species) or decarboxylation (formation of iodotrifluorobenzene) if the reaction temperature was too high (>100°C).[1]

  • Check: Run LC-MS.

    • M+ = Target (302 amu)[1]

    • M - 44 (COOH) = Decarboxylated byproduct (258 amu)[1]

    • M + 126 (I) = Di-iodo impurity.[1]

  • Fix: If decarboxylated product is present, it is non-acidic.[1]

    • Dissolve crude in 5% aqueous

      
       (The acid dissolves, the decarboxylated impurity does not).[1]
      
    • Extract with Dichloromethane (DCM).[1] The impurity moves to DCM.[1]

    • Acidify the aqueous layer with HCl to pH 1.[1]

    • Collect the precipitated pure product.[1]

Critical Data: Solubility Profile

Use this table to design custom extraction or crystallization workflows.

SolventSolubility (20°C)Solubility (80°C)Application
Water Insoluble (<0.1 g/L)Slightly SolubleAnti-solvent
Water (pH 8) Soluble (as salt)SolubleExtraction
Methanol/Ethanol Very SolubleVery SolubleDissolution
Toluene ModerateHighPrimary Recrystallization
Heptane/Hexane InsolubleLowAnti-solvent
DCM/Ethyl Acetate HighHighExtraction

References

  • Singhal, R., et al. (2024).[1][4] Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis. Semantic Scholar.

    • Context: Validates the use of iodine in synthesis and the necessity of reductive workups (thiosulfate/bisulfite)
  • Miyamoto, Y., et al. (2011).[1] Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. US Patent 8,022,247 B2.[1]

    • Context: The definitive industrial patent for this specific molecule.[1] Describes the direct iodination of 2,3,4-trifluorobenzoic acid and suggests extraction/crystallization methodologies.

  • Wallingford, V. H., & Krueger, P. A. (1939).[1][5] m-Iodobenzoic Acid.[1][5][6] Organic Syntheses, 19, 57.

    • Context: Establishes foundational protocols for purifying iodobenzoic acids, specifically the conversion to ammonium salts or recrystallization
  • American Laboratory. (2015).[1] Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.

    • Context: Provides analytical methods and impurity profiles for trifluorobenzoic acid derivatives, relevant for establishing purity criteria.

Technical Support Center: Minimizing Deiodination in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket Subject: Prevention of Aryl-Iodide Reduction (Protodeiodination)
Assigned Specialist: Senior Application Scientist

Introduction: The Deiodination Dilemma

Welcome to the Deiodination Defense Center. You are likely here because your LCMS trace shows a mass peak of M-126 (loss of Iodine, gain of Hydrogen) instead of your desired cross-coupled product.

Deiodination (or hydrodehalogenation) is the "silent killer" of yield in Palladium-catalyzed cross-couplings. It occurs when the oxidative addition complex (Ar-Pd-I ) intercepts a hydride source instead of undergoing transmetallation with your nucleophile. This guide treats your reaction vessel as a system to be debugged, isolating the three primary vectors of failure: Hydride Donors , Catalytic Stalling , and Proton Sources .

Module 1: The Mechanics of Failure (Visual Diagnostic)

To fix the problem, you must visualize the "Fork in the Road." After the Palladium inserts into the Aryl-Iodide bond, the complex faces a choice.[1][2][3][4][5] We want Path A (Product). Deiodination is Path B (Waste).

Diagram 1: The Mechanistic Fork

This diagram illustrates the competition between the desired Transmetallation and the undesired Hydride Capture.

DeiodinationMechanism Start Ar-I + Pd(0) OxAdd Oxidative Addition [Ar-Pd-I] Start->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Path A (Desired) PdHydride Pd-Hydride Species [Ar-Pd-H] OxAdd->PdHydride Path B (Side Rxn) RedElim Reductive Elimination TransMet->RedElim Product Cross-Coupled Product (Ar-Nu) RedElim->Product HydrideSource Hydride Source (2° Alcohol / Alkoxide) HydrideSource->PdHydride β-Hydride Elim Waste Deiodinated Waste (Ar-H) PdHydride->Waste Reductive Elim

Caption: The critical divergence occurs after oxidative addition; slow transmetallation allows hydride capture.

Module 2: Troubleshooting FAQs

Q1: Why is my Aryl Iodide reducing, but my Aryl Bromide worked fine?

A: Paradoxically, the high reactivity of Aryl Iodides is the problem.

  • The Cause: Oxidative addition of Ar-I to Pd(0) is extremely fast. If the subsequent step (transmetallation) is slow—due to steric bulk or low nucleophilicity—the Ar-Pd-I intermediate accumulates in solution.

  • The Result: A long-lived Ar-Pd-I species acts as a "sitting duck" for stray hydrides or protons. Ar-Br undergoes oxidative addition more slowly, keeping the steady-state concentration of the vulnerable Pd(II) species lower [1].

Q2: I am using Isopropanol (IPA) as a co-solvent. Is this a risk?

A: CRITICAL ALERT. Secondary alcohols like IPA are primary offenders.

  • Mechanism: Palladium coordinates to the alcohol/alkoxide and undergoes

    
    -hydride elimination , generating a Pd-H species. This H is then transferred to your aryl ring.
    
  • Fix: Switch to primary alcohols (n-Butanol) or, ideally, aprotic polar solvents like Dioxane , DMF , or Toluene [2].

Q3: Does the base matter?

A: Yes. Alkoxide bases (like NaOEt or NaOiPr) that possess


-hydrogens can serve as hydride donors.
  • Recommendation: If deiodination is observed, switch to Inorganic Bases (K₃PO₄, Cs₂CO₃) or bases without

    
    -hydrogens (NaOtBu is generally safer, but K₃PO₄ is the gold standard for minimizing reduction) [3].
    

Module 3: Optimization Protocols

Protocol A: The "Stalled" Suzuki Coupling

Use this when your boronic acid is sterically hindered or electron-poor, leading to slow transmetallation and high deiodination.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ + SPhos (or XPhos)Buchwald biaryl phosphines facilitate rapid reductive elimination, outcompeting the side reaction [4].
Base K₃PO₄ (3.0 equiv) Anhydrous phosphate prevents base-mediated hydride formation. Avoid carbonates if rate is slow.
Solvent Toluene / Water (10:1) Biphasic systems often suppress reduction compared to pure alcoholic solvents.
Degassing Strict Argon Sparge Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors dehalogenation pathways.

Step-by-Step:

  • Charge reaction vial with Ar-I (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq).

  • Seal and purge with Argon for 5 minutes.

  • Add degassed Toluene and Water via syringe.

  • Heat to 80°C. Note: High temperature favors the desired cross-coupling over deiodination if the catalyst is active enough.

Protocol B: The "Hydride-Free" Buchwald-Hartwig

Amination of Aryl Iodides is notorious for reduction because amines can also serve as hydride sources.

ParameterRecommendationRationale
Ligand Q-Phos Q-Phos is chemically engineered to prevent dehalogenation. It is robust and creates a steric pocket that disfavors

elimination [5].
Pre-Catalyst Pd(dba)₂ or Pd₂dba₃ Avoids in-situ reduction of Pd(II) salts which can introduce hydrides.
Solvent Toluene (Anhydrous)Strictly aprotic.
Base NaOtBu While an alkoxide, the t-butyl group has no

-hydrogens, making it incapable of

-hydride elimination.

Step-by-Step:

  • In a glovebox or under strict Schlenk conditions, combine Pd(dba)₂ (1 mol%) and Q-Phos (2 mol%). Stir in Toluene for 10 mins to form the active complex.

  • Add Ar-I (1.0 eq), Amine (1.2 eq), and NaOtBu (1.4 eq).

  • Heat to 100°C.

  • Troubleshooting: If reduction persists, lower temperature to 80°C and increase catalyst loading to 2 mol%.

Module 4: Diagnostic Decision Tree

Follow this logic flow to identify your specific contamination source.

Diagram 2: The Deiodination Debugger

TroubleshootingTree Start Problem: Ar-H (Deiodination) Observed CheckSolvent Check Solvent: Is it a 2° Alcohol (iPrOH)? Start->CheckSolvent SolventAction ACTION: Switch to Toluene, Dioxane, or DME CheckSolvent->SolventAction Yes CheckBase Check Base: Is it an Alkoxide with β-H? CheckSolvent->CheckBase No BaseAction ACTION: Switch to K3PO4 or Cs2CO3 CheckBase->BaseAction Yes CheckLigand Check Ligand: Is it a simple phosphine (PPh3)? CheckBase->CheckLigand No LigandAction ACTION: Switch to Bulky Ligand (XPhos, Q-Phos, SPhos) CheckLigand->LigandAction Yes CheckWater Check Water: Is the system wet? CheckLigand->CheckWater No (Already using bulky) CheckWater->LigandAction No (Try Q-Phos specifically) WaterAction ACTION: Add Molecular Sieves (Protodehalogenation pathway) CheckWater->WaterAction Yes

Caption: Systematic isolation of hydride and proton sources in the reaction matrix.

References

  • Mechanistic Studies of Palladium-Catalyzed Cross-Coupling. Source: Wikipedia / Academic Reviews URL:[Link] Context: Establishes the fundamental catalytic cycle and the rate-limiting nature of transmetallation.

  • Solvent Effects in Palladium Catalyzed Cross-Coupling Reactions. Source: White Rose Research Online URL:[Link] Context: Details how alcoholic solvents participate in

    
    -hydride elimination pathways.
    
  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs URL:[Link] Context: Provides specific guidance on base selection (K3PO4) to minimize dehalogenation side reactions.

Sources

Technical Support Center: Solubilization & Handling of 2,3,4-Trifluoro-5-iodobenzoic acid

[1]

Executive Summary & Chemical Profile

2,3,4-Trifluoro-5-iodobenzoic acid is a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and quinolone antibacterials.[1] Its poor aqueous solubility is a frequent bottleneck in biological assays and scale-up processes.[1]

The compound exhibits a "solubility paradox" common to polyhalogenated benzoates: while the carboxylic acid moiety suggests water solubility, the heavy halogenation (three fluorine atoms, one iodine atom) dramatically increases lipophilicity and crystal lattice energy, rendering the free acid practically insoluble in neutral or acidic aqueous media.

PropertyValue / Description
CAS Number 203916-59-0
Molecular Formula C₇H₂F₃IO₂
Molecular Weight 301.99 g/mol
Estimated pKa ~2.5 – 2.8 (Acidic)
Appearance White to off-white solid
Primary Solubility Issue Hydrophobic aggregation in acidic/neutral pH
Critical Stability Factor Photosensitive (C-I bond cleavage)

Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate immediately upon addition to water or acidic buffers?

Diagnosis: The compound is behaving according to its pKa-dependent solubility profile .[1] Explanation: The estimated pKa of 2,3,4-trifluoro-5-iodobenzoic acid is approximately 2.5–2.[1]8. In water or acidic buffers (pH < pKa + 2), the compound exists primarily in its protonated, neutral form (

Solution:

1> 5.5
Q2: My 100 mM DMSO stock solution crashes out when diluted 1:1000 into PBS. Why?

Diagnosis: This is Kinetic Precipitation caused by the "solvent shock" effect. Explanation: When a hydrophobic compound in DMSO is rapidly introduced to a highly polar aqueous buffer, local supersaturation occurs before mixing is complete. The high ionic strength of PBS (salting-out effect) can exacerbate this.[1] Solution:

  • Pre-dilution: Dilute the DMSO stock into a transition solvent (e.g., Ethanol or PEG-400) before adding to the buffer.

  • Vortex Mixing: Add the stock dropwise to the vortexing buffer, not the other way around.

  • Cyclodextrin: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous phase to sequester the hydrophobic tail.[1]

Q3: Can I use heating to dissolve the solid in water?

Diagnosis: High Risk / Not Recommended. Explanation: While heat increases solubility, this compound contains a Carbon-Iodine (C-I) bond. Prolonged heating, especially in the presence of light or nucleophiles, can promote deiodination or oxidative degradation. Solution: Rely on pH adjustment (chemical solubilization) rather than thermal energy. If heat is strictly necessary, do not exceed 40°C and protect from light.

Q4: Is the compound light-sensitive?

Diagnosis: Yes, highly. Explanation: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV/visible light, forming radical species that lead to degradation byproducts. Solution: Always handle the solid and solutions in amber vials. Wrap reaction vessels in aluminum foil.

Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution

Use this protocol for in vitro assays or chemical synthesis starting materials.[1]

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide) - Must be fresh/dry to prevent hydrolysis.[1]

  • Amber glass vial.

Procedure:

  • Weigh 15.1 mg of 2,3,4-Trifluoro-5-iodobenzoic acid.

  • Transfer to an amber vial.

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex for 30 seconds.

  • Visual Check: Solution should be clear and colorless. If yellowing occurs, it indicates iodine liberation (degradation); discard and use fresh compound/solvent.

  • Storage: Store at -20°C. Stable for 1 month.

Protocol B: The "Salt Switch" Method for Aqueous Media

Use this protocol to generate a clear aqueous solution (up to 5-10 mM) without organic co-solvents.[1]

Principle: Converting the insoluble acid to its soluble Sodium or Potassium salt.

Reagents:

  • 1.0 M NaOH (Sodium Hydroxide) or KOH.

  • PBS (Phosphate Buffered Saline), pH 7.4.

Procedure:

  • Suspend 30.2 mg (0.1 mmol) of the compound in 5 mL of water. Note: It will not dissolve; it will form a suspension.[1]

  • Under constant stirring, slowly add 1.0 M NaOH dropwise.

    • Stoichiometry: You need exactly 1 equivalent (100 µL of 1.0 M NaOH), but add slowly.

  • Monitor the suspension. As the pH rises above 5, the solid will dissolve, forming Sodium 2,3,4-trifluoro-5-iodobenzoate.

  • Once clear, adjust the volume to 10 mL with PBS.

  • Final Check: Measure pH. Ensure pH is 7.0–7.5. If pH is too high, back-titrate carefully with dilute HCl, but do not drop below pH 6.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for solubilization and the chemical mechanism driving the "Salt Switch" protocol.

Solubility_Decision_TreeStartStart: Solid 2,3,4-Trifluoro-5-iodobenzoic acidTargetWhat is your target medium?Start->TargetOrganicOrganic Synthesis / StockTarget->OrganicSynthesisAqueousBiological Assay / AqueousTarget->AqueousBio-AssayDMSOUse DMSO or Ethanol(Solubility > 50 mM)Organic->DMSODirectWaterDirect addition to Water?Aqueous->DirectWaterStrategyChoose StrategyAqueous->StrategyPrecipitationPrecipitation Risk!(Compound is protonated)DirectWater->PrecipitationpH < pKaSaltMethodSalt Switch Method(Add NaOH eq.)Strategy->SaltMethodPreferred for High Conc.CosolventCo-solvent Method(DMSO Stock + Dilution)Strategy->CosolventPreferred for Low Conc.Result1Clear Solution(Sodium Salt Form)SaltMethod->Result1Result2Clear Dispersion(Limit < 1% DMSO)Cosolvent->Result2

Caption: Decision tree for selecting the optimal solubilization strategy based on the final application.

Dissolution_MechanismAcidInsoluble Form(R-COOH)Aggregated SolidTransitionDeprotonationEquilibriumAcid->TransitionpH < 3BaseBase Addition(OH-)Base->TransitionSaltSoluble Form(R-COO- Na+)Hydrated AnionTransition->SaltpH > 5(Solubility Increases 1000x)

Caption: Mechanistic shift from insoluble acid to soluble carboxylate anion upon pH adjustment.

Solubility & Stability Data

Solvent / MediumSolubility EstimateConditionsNotes
Water (pH 2-4) < 0.1 mg/mLAmbientPractically insoluble.[1]
PBS (pH 7.4) 1 - 5 mg/mLAmbientSoluble as anion.[1]
DMSO > 50 mg/mLAmbientExcellent solvent. Hygroscopic.
Ethanol > 20 mg/mLAmbientGood for evaporation protocols.
0.1 M NaOH > 10 mg/mLAmbientRapid dissolution via salt formation.

Stability Warning:

  • Light: Degrades within hours under direct sunlight.

  • Solution Stability: Aqueous solutions at pH > 8 may undergo slow defluorination or hydrolysis over weeks. Prepare fresh.

References

  • Chemical Identity & CAS: 2,3,4-Trifluoro-5-iodobenzoic acid.[1] BLD Pharm / PubChem. CAS: 203916-59-0.[1] Link

  • pKa of Polyfluorinated Acids: Experimental Determination of pKa for PFAS and Fluorinated Acids. The electron-withdrawing effect of multiple fluorine atoms significantly lowers pKa compared to benzoic acid (4.2).[1] Environmental Science & Technology.[2] Link

  • Solubilization Strategies: Solubilization techniques used for poorly water-soluble drugs.[1] Reviews the use of pH adjustment (salt formation) and co-solvents for carboxylic acid derivatives. Journal of Pharmaceutical Investigation. Link

  • Iodobenzoic Acid Stability: Photostability of Iodinated Aromatic Compounds. Aryl iodides are susceptible to photolytic deiodination. Journal of Organic Chemistry. Link

Technical Support Center: Recrystallization of 2,3,4-Trifluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the purification of 2,3,4-Trifluoro-5-iodobenzoic acid . It is designed for researchers requiring high-purity material (>99%) for pharmaceutical intermediates or rigorous analytical standards.

Current Status: Operational Role: Senior Application Scientist Topic: Purification Protocols & Solvent Selection

Executive Summary: The "Gold Standard" Solvent Systems

For the purification of 2,3,4-Trifluoro-5-iodobenzoic acid, two primary solvent systems are recommended based on polarity matching and impurity profiles.

System TypeSolvent(s)Primary Use CaseMechanism
Single Solvent Toluene Routine Purification High temperature solubility differential. Excellent for removing non-polar byproducts and unreacted starting materials.
Binary System Ethanol / Heptane High Purity / Heat Sensitive "Anti-solvent" precipitation. Best for removing inorganic salts (iodides) and controlling crystal size.

Tech Note: While Ethyl Acetate/Hexane is occasionally cited for rinsing [1], Toluene is preferred for bulk recrystallization due to its higher boiling point (110.6°C), which ensures complete dissolution without premature precipitation during filtration.

Solvent Selection & Rationale (Q&A)

Q: Why is Toluene the preferred single solvent over water or simple alcohols? A: Fluorinated benzoic acids often exhibit "hydrophobic/lipophilic" duality.

  • Water: The compound is likely insoluble in cold water and only sparingly soluble in hot water due to the heavy iodine and fluorine atoms, making water a poor choice for yield. Furthermore, water can trap inorganic impurities.

  • Alcohols (Ethanol/Methanol): The compound is often too soluble in these, leading to poor recovery yields upon cooling.

  • Toluene: It hits the "Goldilocks" zone. It dissolves the acid at reflux (approx. 110°C) but precipitates it effectively upon cooling to 0–10°C. It is also excellent at keeping non-polar organic impurities (like unreacted aromatics) in solution.

Q: I am seeing a pink/violet tint in my crude solid. Will recrystallization fix this? A: The color indicates free iodine (


), a common degradation product in iodinated compounds.
  • Solvent Action: Toluene will dissolve some iodine, but not all.

  • Corrective Action: If the crude is significantly colored, wash the organic layer (during workup) or the solid with a dilute Sodium Thiosulfate (

    
    )  solution before recrystallization. If the color persists during recrystallization, adding a small amount of activated charcoal during the hot filtration step is required.
    

Q: Can I use Hexane instead of Heptane in the binary system? A: Yes, but Heptane is safer and technically superior. Hexane (BP ~68°C) is very volatile and creates flammability risks during hot additions. Heptane (BP ~98°C) allows for a higher working temperature, ensuring the solute stays dissolved while you add the anti-solvent.

Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Toluene)

Best for: Bulk crude material with moderate organic impurities.

  • Preparation: Place 10.0 g of crude 2,3,4-Trifluoro-5-iodobenzoic acid in a 100 mL round-bottom flask (RBF).

  • Dissolution: Add Toluene (start with 3-5 mL per gram of solid). Add a magnetic stir bar.

  • Reflux: Attach a reflux condenser. Heat the mixture to boiling (110°C) with stirring.

    • Checkpoint: If solid remains after 10 mins of reflux, add more Toluene in 2 mL increments until clear.

  • Hot Filtration (Optional but Recommended): If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

    • Critical: Keep the setup hot to prevent premature crystallization.

  • Crystallization: Remove heat. Allow the flask to cool slowly to room temperature (RT) on a cork ring.

    • Do not rush: Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystal formation.

  • Final Cooling: Once at RT, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Toluene (approx. 10 mL).

  • Drying: Dry in a vacuum oven at 45–50°C for 6 hours.

Protocol B: Binary Solvent Recrystallization (Ethanol / Heptane)

Best for: High purity requirements or if Toluene fails to yield crystals.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or Ethyl Acetate).

  • Anti-Solvent Addition: While keeping the solution near boiling, slowly add Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add 1-2 drops of Ethanol to clear the solution.

  • Cooling: Remove from heat and allow to cool slowly to RT, then to 0°C.

  • Isolation: Filter and wash with a cold 1:3 mixture of Ethanol:Heptane.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
"Oiling Out" (Product forms a separate liquid layer instead of crystals)Solvent boiling point is higher than the melting point of the solvated product, or cooling is too fast.1. Re-heat to dissolve.2. Add a seed crystal of pure product.3. Cool very slowly (wrap flask in a towel).4. Add slightly more solvent to lower saturation.
Low Yield Too much solvent used or product is too soluble.1. Concentrate the mother liquor (filtrate) by rotary evaporation to 50% volume and cool again (Second Crop).2. Switch to a less polar solvent system (e.g., Toluene).
Colored Crystals (Pink/Yellow)Iodine liberation or trapped impurities.1. Wash crystals with cold dilute Sodium Thiosulfate.2. Recrystallize again using activated charcoal during the hot dissolution step.
Insoluble Matter Inorganic salts (NaCl, NaI) from synthesis.These are insoluble in Toluene/Ethanol. Perform a hot filtration step carefully to remove them before cooling.
Process Visualization

The following diagram illustrates the decision logic and workflow for the Toluene recrystallization process.

RecrystallizationWorkflow Start Crude 2,3,4-Trifluoro-5-iodobenzoic Acid SolventChoice Select Solvent: Toluene Start->SolventChoice Heat Heat to Reflux (110°C) SolventChoice->Heat CheckDissolve Fully Dissolved? Heat->CheckDissolve AddSolvent Add more Toluene CheckDissolve->AddSolvent No (Cloudy) HotFilter Hot Filtration (Remove Salts/Dust) CheckDissolve->HotFilter Yes (Clear) AddSolvent->Heat Cooling Slow Cooling to RT -> Ice Bath HotFilter->Cooling OilingOut Oiling Out Observed? Cooling->OilingOut RemedyOil Re-heat & Add Seed Crystal OilingOut->RemedyOil Yes Filter Vacuum Filtration OilingOut->Filter No (Crystals) RemedyOil->Cooling Wash Wash with Cold Toluene Filter->Wash Dry Vacuum Dry (45°C) Wash->Dry

Caption: Workflow for the purification of 2,3,4-Trifluoro-5-iodobenzoic acid using Toluene, including decision gates for common issues like insolubility or oiling out.

References
  • Vertex Pharmaceuticals Inc. (2011). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. US Patent 8,022,247 B2. Link

    • Citation Context: Describes the synthesis and purification of the target compound, specifically mentioning rinsing with Ethanol/Hexane mixtures to achieve high purity (>99%).
  • ChemicalBook. (n.d.). 2-Chloro-5-iodobenzoic acid Synthesis and Purification. Link

    • Citation Context: Provides comparative protocols for similar halogenated benzoic acids, validating Toluene as a primary recrystalliz
  • Thati, J., et al. (2010).[1] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. Link

    • Citation Context: Establishes the fundamental solubility principles of benzoic acid derivatives in Toluene (moderate solubility) vs. Ethanol (high solubility), supporting the solvent selection logic.

Sources

overcoming steric hindrance in 2,3,4-Trifluoro-5-iodobenzoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Coupling of Polyfluorinated Benzoates

Executive Summary

2,3,4-Trifluoro-5-iodobenzoic acid presents a "deceptive" steric profile. While fluorine atoms have a small van der Waals radius (


) compared to methyl groups (

), the ortho-fluorine effect at the C2 position creates significant electrostatic repulsion against incoming nucleophiles at the carbonyl center. Simultaneously, the electron-deficient nature of the polyfluorinated ring stabilizes Palladium(II) intermediates during cross-coupling, often stalling the catalytic cycle at the transmetallation or reductive elimination stage.

This guide provides validated protocols to overcome these specific energy barriers, moving beyond standard EDC/NHS or Tetrakis conditions.

Module 1: The Amide Interface (COOH Activation)

The Challenge: Standard carbodiimide couplings (EDC/DCC) often stall because the ortho-fluorine at C2 destabilizes the O-acylisourea intermediate and electrostatically repels the amine nucleophile. The Solution: Switch to Acyl Chlorides (via Ghosez’s Reagent) or Acyl Fluorides . These intermediates are smaller and more electrophilic than active esters (OBt/OAt).

Decision Logic: Activation Strategy

AmideLogic Start Target: Amide Bond Formation Check Is the Amine Sterically Hindered? Start->Check RouteA Route A: Acyl Fluoride (TFFH/DIPEA) Check->RouteA Yes (Secondary/Branched) RouteB Route B: Acid Chloride (Ghosez's Reagent) Check->RouteB Extreme (Anilines/Tertiary) RouteC Route C: HATU/HOAt (Standard) Check->RouteC No (Primary/Linear Amine) caption Figure 1: Selection matrix for activation strategies based on nucleophile sterics.

Protocol A: The "Neutral" Acid Chloride Method (Ghosez’s Reagent)

Best for: Acid-sensitive substrates and extremely hindered amines.

Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid to the acid chloride under neutral conditions, avoiding the harshness of thionyl chloride while bypassing the steric bulk of uronium coupling agents [1, 2].

Step-by-Step:

  • Preparation: Dissolve 2,3,4-trifluoro-5-iodobenzoic acid (1.0 equiv) in dry DCM (

    
    ).
    
  • Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Monitoring: Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC (methanol quench) or NMR. The acid chloride formation is quantitative.

  • Coupling: Add the amine (1.1 equiv) and DIPEA (2.5 equiv) directly to the reaction mixture.

  • Workup: Stir for 4–12 hours. Quench with saturated

    
    .
    
Protocol B: The Acyl Fluoride Method (TFFH)

Best for: Rapid coupling where acid chlorides are too unstable.

Why it works: Acyl fluorides are stable to water/flash chromatography but highly reactive toward amines. The C-F bond is strong, but the fluoride is a good leaving group in this context, and the small size of F minimizes steric clash in the transition state [3].

  • Reagents: Use TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate).

  • Mix: Combine Acid (1.0 equiv), Amine (1.1 equiv), and DIPEA (3.0 equiv) in DCM or DMF.

  • Initiate: Add TFFH (1.2 equiv) at 0°C.

  • Reaction: Allow to warm to RT. Reaction is typically complete in <2 hours.[1]

Module 2: The Aryl-Halide Interface (C-I Functionalization)

The Challenge: The electron-poor ring facilitates Oxidative Addition (fast), but the resulting Pd(II) species is "too stable." It binds tightly to the ligand and resists Transmetallation. The Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) to force the catalytic cycle forward.

Catalytic Cycle & Steric Management

PdCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Fast due to EWGs) Pd0->OxAdd Ar-I PdII Pd(II)-Ar-I (STABLE TRAP) OxAdd->PdII TransMet Transmetallation (Rate Limiting Step) PdII->TransMet R-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 caption Figure 2: The Palladium catalytic cycle. Note the 'Stable Trap' at Pd(II) for electron-deficient rings.

Protocol: Suzuki-Miyaura Coupling with XPhos

Target: Coupling 2,3,4-trifluoro-5-iodobenzoate (methyl ester protected) with aryl boronic acids.

Why XPhos? XPhos is bulky (steric bulk encourages reductive elimination) and electron-rich (facilitates oxidative addition, though less critical here). More importantly, it forms a highly active monoligated Pd species [4].

Reagents Table:

ComponentEquivalentRoleNotes
Substrate 1.0ElectrophileProtect COOH as Methyl Ester first. Free acid poisons Pd.
Boronic Acid 1.5NucleophileExcess required due to potential protodeboronation.
Catalyst 0.02 (2 mol%)Pd Source

or

.
Ligand 0.04 (4 mol%)LigandXPhos (preferred) or SPhos.
Base 3.0Activator

(anhydrous). Avoid

(too weak).
Solvent 0.2 MMedium1,4-Dioxane / Water (10:1).

Step-by-Step:

  • Degassing: This is critical. Argon sparge solvents for 15 mins. Oxygen kills the electron-rich phosphine.

  • Assembly: Load Pd precursor, Ligand, Boronic Acid, Base, and Substrate into a vial.

  • Activation: Add solvent mixture. Seal tube.

  • Heating: Heat to 80–100°C .

    • Note: Do not exceed 110°C; polyfluorinated rings can undergo hydrodehalogenation (loss of F) at high temps.

  • Workup: Filter through Celite to remove Pd black.

Troubleshooting & FAQ

Q1: My amide coupling yield is low (<30%), and I see unreacted starting material.

  • Diagnosis: The activated ester is hydrolyzing faster than the amine can attack due to the C2-F repulsion.

  • Fix: Switch to the Ghosez Reagent protocol (Module 1). Verify your solvent is strictly anhydrous. If using HATU, ensure you are using HOAt , not HOBt, as the pyridine nitrogen in HOAt speeds up the reaction via anchimeric assistance.

Q2: In the Suzuki coupling, I see de-iodination (Ar-H) instead of the product.

  • Diagnosis: This is "Protodehalogenation." It happens when the transmetallation is too slow, and the Pd(II) species scavenges a hydride (often from the solvent or impurities).

  • Fix:

    • Increase the concentration of the Boronic Acid.

    • Switch solvent from alcohol-based mixtures to Toluene/Water or pure DMF (anhydrous).

    • Lower the temperature to 60°C and increase reaction time.

Q3: Can I couple the free acid directly without protection in Suzuki?

  • Answer: Generally, No. The carboxylate can coordinate to the Palladium, forming an unreactive "palladacycle."

  • Workaround: If you must avoid protection, use water-soluble ligands (like sSPhos) in a highly aqueous buffer (pH 8), but yields are typically lower [5]. Methyl ester protection is strongly recommended.

References

  • Ghosez, L., et al. "Ghosez's Reagent: A Versatile Tool for Acid Chloride Formation." Organic Syntheses, 2016 .[2]

  • Ulven, T., et al. "Acyl Fluorides in Sterically Hindered Amide Coupling."[3] Organic & Biomolecular Chemistry, 2015 .[3]

  • Carpino, L. A., et al. "TFFH: A Reagent for the Preparation of Acyl Fluorides." Journal of the American Chemical Society, 1995 .

  • Buchwald, S. L., et al. "Suzuki-Miyaura Coupling of Electron-Poor Aryl Halides."[4] Journal of the American Chemical Society, 2007 .

  • Li, C. J., et al. "Water-Soluble Ligands for Palladium-Catalyzed Coupling." Chemical Reviews, 2005 .

Sources

controlling regioselectivity in substitution reactions of trifluorobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in Substitution Reactions of Trifluorobenzoic Acids Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1]

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges of nucleophilic aromatic substitution (


) on trifluorobenzoic acid scaffolds. These substrates are deceptively simple; however, the interplay between the electron-withdrawing carboxyl group and the "fluorine fingerprint" (substitution pattern) dictates strict regiochemical rules.[1]

Below you will find diagnostic troubleshooting guides, mechanistic deep dives, and validated protocols designed to restore control over your reaction outcomes.

Diagnostic Center: Troubleshooting Common Issues

Issue A: "I am observing substitution at the wrong position (Regio-scrambling)."

Diagnosis: You are likely fighting against the substrate's intrinsic electronic bias or using conditions that favor thermodynamic equilibration over kinetic control.[1]

  • Scenario 1: 2,4,5-Trifluorobenzoic Acid

    • Target: C4-Substitution (Para to COOH).

    • Observation: Significant C2-substitution.

    • Root Cause: C4 is the electronically favored site (Para to EWG + Ortho to F).[1] If C2 products appear, your nucleophile may be coordinating with the carboxylate (acting as a directing group) or the reaction temperature is too high, allowing attack at the sterically hindered but highly activated C2 position.[1]

    • Solution: Switch to a non-coordinating base (e.g., DIPEA instead of Carbonate/Hydroxide) and use the ester derivative (methyl/ethyl 2,4,5-trifluorobenzoate) instead of the free acid.[1] Esterification removes the H-bond directing capability of the carboxyl group, reinforcing C4 selectivity via pure electronics.

  • Scenario 2: 2,3,4-Trifluorobenzoic Acid

    • Target: C4-Substitution.

    • Observation: Exclusive C2-substitution.

    • Root Cause: You are likely using an amine nucleophile (like aniline) in a non-polar or protic solvent.[1] The amino group H-bonds with the ortho-carboxyl, directing the attack to C2 despite the steric crowding.

    • Solution: To force C4 substitution, protect the acid as a bulky ester (e.g., tert-butyl ester) to sterically block C2, and use a polar aprotic solvent (DMF/DMSO) to disrupt H-bonding networks.[1]

Issue B: "My reaction has stalled or yields are <10%."

Diagnosis: Deactivation of the electrophile.

  • Root Cause: If you are using the free acid (

    
    ) with a basic nucleophile, the first step is deprotonation to the carboxylate (
    
    
    
    ). The carboxylate anion is an electron-donating group (via induction/field effect shielding), which deactivates the ring toward
    
    
    .[1]
  • Solution: Always esterify first. Converting

    
     to 
    
    
    
    or
    
    
    maintains the Electron Withdrawing Group (EWG) character throughout the reaction.
Issue C: "I see 'Over-Substitution' (Bis-adducts)."

Diagnosis: The product is more reactive than the starting material.[1]

  • Root Cause: In polyfluorinated systems, replacing one Fluorine with an amine (amino-defluorination) usually deactivates the ring (since N is an EDG).[1] However, if you replace F with an alkoxy/phenoxy group, the ring may remain activated enough for a second attack if the temperature is too high.[1]

  • Solution: Control stoichiometry strictly (0.95 - 1.05 eq of nucleophile). Lower the reaction temperature by 20°C.

Technical Deep Dive: The Logic of Regioselectivity

To predict the outcome, you must balance Electronic Activation against Directed Delivery .[1]

The "Fluorine Fingerprint" Rules

In


, the transition state (Meisenheimer Complex) is stabilized by:
  • EWG Position: The site Para to the Carbonyl is most activated (Resonance stabilization).[1]

  • Ortho-Fluorine Stabilization: The site with the most Ortho-Fluorines is favored (Inductive stabilization of the negative charge).

Case Study 1: 2,4,5-Trifluorobenzoic Acid
  • Site C4: Para to COOH. Ortho to F(5).[1] (Dominant)

  • Site C2: Ortho to COOH. Ortho to H(3).[1] (No F stabilization).[1]

  • Verdict: C4 is overwhelmingly favored electronically.[1]

Case Study 2: 2,3,4-Trifluorobenzoic Acid
  • Site C4: Para to COOH. Ortho to F(3).[1]

  • Site C2: Ortho to COOH. Ortho to F(3).[1]

  • Conflict: Both sites have similar electronic activation.[1]

  • The "Tie-Breaker":

    • Sterics: C4 is less hindered.[1]

    • Directing Effects: If the nucleophile can H-bond (e.g., primary amines), it will be guided to C2 .[1]

    • Result:C2 often dominates with amines; C4 dominates with bulky nucleophiles or esters.[1]

Decision Tree Visualization

Regioselectivity Start Select Substrate TFB245 2,4,5-Trifluorobenzoic Acid Start->TFB245 TFB234 2,3,4-Trifluorobenzoic Acid Start->TFB234 TargetC4 Target: C4 Substitution (Standard) TFB245->TargetC4 Most Common TargetC2 Target: C2 Substitution (Difficult) TFB245->TargetC2 Rare TargetC4_234 Target: C4 Substitution TFB234->TargetC4_234 TargetC2_234 Target: C2 Substitution TFB234->TargetC2_234 CondC4 Use Ester (Me/Et) Polar Aprotic Solvent Weak Base (DIPEA) TargetC4->CondC4 CondC4_234 Use Bulky Ester (t-Bu) Polar Solvent (DMSO) Steric Blockade of C2 TargetC4_234->CondC4_234 Electronic Control CondC2_234 Use Free Acid Non-polar Solvent (Toluene) H-Bonding Nucleophile (Aniline) TargetC2_234->CondC2_234 Directed Attack

Figure 1: Decision tree for selecting reaction conditions based on substrate and desired regioisomer.

Validated Experimental Protocols

Protocol A: C4-Selective Amination of 2,4,5-Trifluorobenzoic Acid

Targeting the "Quinolone Core" substitution pattern.

Context: This protocol avoids C2 side-reactions by using the ester and mild base.[1]

Materials:

  • Methyl 2,4,5-trifluorobenzoate (1.0 equiv)[1]

  • Cyclopropylamine (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1]

  • Acetonitrile (0.2 M concentration)[1]

Step-by-Step:

  • Preparation: Dissolve Methyl 2,4,5-trifluorobenzoate in dry Acetonitrile under

    
     atmosphere.
    
  • Addition: Add DIPEA followed by the slow addition of Cyclopropylamine at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC/HPLC.[1] Disappearance of SM and appearance of a single major peak indicates C4 substitution.[1]

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 0.1M HCl (to remove excess amine), then Brine. Dry over

    
    .[1]
    
  • Outcome: Methyl 4-(cyclopropylamino)-2,5-difluorobenzoate. Yield typically >85%.[1]

Protocol B: C2-Selective Amination of 2,3,4-Trifluorobenzoic Acid

Targeting the "Ortho-Directed" substitution.

Context: Leveraging the "Ortho-Effect" with free acids and anilines.

Materials:

  • 2,3,4-Trifluorobenzoic acid (1.0 equiv)[1]

  • Aniline (2.5 equiv) - Acts as nucleophile and base[1]

  • Lithium hexamethyldisilazide (LiHMDS) - Optional promoter for difficult cases[1]

  • THF (Tetrahydrofuran)[1]

Step-by-Step:

  • Activation: Dissolve 2,3,4-Trifluorobenzoic acid in THF. Cool to -78°C.[1]

  • Lithiation (Optional for high precision): Add LiHMDS (2.0 equiv) to generate the dianion (Carboxylate + Ortho-Lithiation direction).

  • Nucleophile Addition: Add Aniline (1.0 equiv).

  • Warming: Allow to warm slowly to RT. The Lithium cation coordinates the carboxylate and the fluorine at C2, guiding the nucleophile to C2.

  • Quench: Acidify with 1M HCl to pH 3.

  • Outcome: 2-anilino-3,4-difluorobenzoic acid.

Quantitative Data Summary

SubstrateTarget SiteMajor Driving ForceKey ConditionExpected Selectivity
2,4,5-TFB Ester C4 Electronic (Para to EWG)Polar Aprotic / Weak Base>95 : 5 (C4:C2)
2,4,5-TFB Acid C4 ElectronicRequires 2 eq.[1] BaseLower Yield (Deactivated)
2,3,4-TFB Acid C2 H-Bond Directing / ChelationNon-polar / Lithio-base>90 : 10 (C2:C4)
2,3,4-TFB Ester C4 Steric / ElectronicBulky Ester / Polar Solvent~80 : 20 (C4:C2)

References

  • Regioselectivity in

    
     of 2,3,4-Trifluorobenzoic Acid: 
    
    • Title: Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via

      
       Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides.[1]
      
    • Source: ResearchGate / Tetrahedron Letters.[1]

    • Insight: Confirms exclusive ortho-substitution (C2) on 2,3,4-trifluorobenzoic acid when using anilines/lithioamides.[1]

    • URL:[Link]

  • General

    
     Mechanism & Meisenheimer Complexes: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.[1]

    • Insight: detailed breakdown of the addition-elimination mechanism and the stabilizing role of EWGs.
    • URL:[Link]

  • Synthesis of Quinolone Intermediates (2,4,5-TFB derivatives)

    • Title: An Expedient Route to the Quinolone Antibacterial Intermediate, 2,4,5-Trifluorobenzoic Acid.[1]

    • Source: Synlett / Sigma-Aldrich References.[1]

    • Insight: Establishes C4 as the standard reactive site for 2,4,5-trifluoro systems in drug synthesis.[1]

  • Continuous Flow Synthesis of 2,4,5-Trifluorobenzoic Acid

    • Title: The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange.[1][2]

    • Source: ResearchGate.[1][3]

    • Insight: Provides context on the stability and preparation of these fluorin
    • URL:[Link]

Sources

Technical Support Center: Coupling 5-Iodo-2,3,4-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #TFBA-5-I-Coupling Status: Active Support Tier: Senior Application Scientist

Substrate Profile & Reactivity Analysis

Before selecting a catalyst, you must understand the "personality" of your molecule.[1] 5-iodo-2,3,4-trifluorobenzoic acid is not a standard aryl halide; it is a highly electron-deficient "push-pull" system with distinct reactivity zones.

  • The Leaving Group (C-5 Iodine): The C-I bond is exceptionally weak due to the electron-withdrawing inductive effect (-I) of the three fluorine atoms and the para-carboxylic acid. Oxidative Addition (OA) will be extremely fast, often occurring at room temperature.[1]

  • The Trap (C-2,3,4 Fluorines): The ring is highly activated for Nucleophilic Aromatic Substitution (

    
    ) .[1] Strong bases or nucleophilic solvents can displace fluorines, particularly at C-2 or C-4.[1]
    
  • The Anchor (C-1 Carboxyl): The free acid can protonate electron-rich ligands (deactivating the catalyst) or coordinate to Pd(II), forming unreactive "palladacycles."[1]

Catalyst Selection Matrix

Do not default to Tetrakis (


) without analyzing your coupling partner.[1] Use this matrix to select the correct catalytic system.
ScenarioRecommended SystemLigand ClassLogic & Mechanism
Standard Biaryl Coupling (Boronic Acids)

Bidentate FerrocenylRobustness. The large bite angle of dppf stabilizes the Pd center during the slow transmetallation step common with electron-poor rings. It is less sensitive to the free acid than monodentate phosphines.[1]
Sterically Demanding / Low Loading

+ SPhos
Dialkylbiaryl (Buchwald)Electronic Tuning. SPhos is electron-rich, facilitating OA, but its bulk prevents formation of inactive Pd-dimers.[1] It is exceptionally effective for preventing protodehalogenation in fluoro-arenes.[1]
Cost-Sensitive / Simple Substrates

Monodentate ArylphosphineLability. Only use if the coupling partner is highly reactive.[1] The labile

ligands can dissociate too easily, leading to Pd-black precipitation if the reaction stalls.[1]
High

Risk
(Base Sensitive)

+ XPhos
Dialkylbiaryl (Buchwald)Speed. XPhos accelerates the catalytic cycle (specifically Reductive Elimination), outcompeting the background

side reactions.[1]
Troubleshooting Guide (FAQ)
Q1: My starting material is consumed, but the major product is 2,3,4-trifluorobenzoic acid (De-iodination). Why?

Diagnosis: You are experiencing Protodehalogenation .[1] Mechanism: The highly electron-deficient ring makes the oxidative addition complex (


) acidic.[1] If Transmetallation is slow, the aryl-palladium species can abstract a proton (from solvent or moisture) or undergo reductive elimination with a hydride source, replacing the Iodine with Hydrogen.[1]
Solution: 
  • Switch Solvent: Avoid DMF or alcohols. Use strictly anhydrous Toluene or 1,4-Dioxane .[1]

  • Change Base: Switch from carbonate bases to anhydrous

    
     .
    
  • Catalyst: Switch to

    
     .[1] The bidentate ligand stabilizes the Pd-Ar species, preventing hydride insertion.[1]
    
Q2: I see multiple spots on TLC with similar Rf. LCMS shows M+Nu mass peaks.

Diagnosis: Nucleophilic Aromatic Substitution (


) .
Mechanism:  The 2,3,4-trifluoro motif is a "fluorine trap."[1] Nucleophiles (amines, alkoxides, or even the catalyst ligand) attack the ring, displacing a fluorine atom.[1] This is accelerated by the para-acid group.[1]
Solution: 
  • Base Selection: NEVER use alkoxides (

    
    , 
    
    
    
    ).[1] Use weak, non-nucleophilic bases like
    
    
    or
    
    
    .[1]
  • Temperature: Lower the reaction temperature. Coupling of iodides often proceeds at 40–60°C; do not reflux at 100°C unless necessary.[1]

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning by the Carboxylic Acid . Mechanism: The free carboxylic acid protonates the phosphine ligand (


), stripping the palladium of its stabilizing shell.[1] The "naked" Pd aggregates into inactive Pd-black.[1]
Solution: 
  • Esterification: Methylate the acid to methyl 5-iodo-2,3,4-trifluorobenzoate before coupling. This eliminates catalyst poisoning and

    
     susceptibility significantly.[1]
    
  • Salt Formation: If you must couple the free acid, pre-stir the substrate with 2.5 equivalents of base for 30 minutes before adding the catalyst to ensure it exists entirely as the carboxylate salt.[1]

Visualizing the Chemistry
Decision Tree: Reaction Optimization

CatalystSelection Start Substrate: 5-Iodo-2,3,4-trifluorobenzoic acid CheckAcid Is the Acid Protected? Start->CheckAcid Protect Recommended: Protect as Methyl Ester CheckAcid->Protect No (High Risk) Direct Direct Coupling (Free Acid) CheckAcid->Direct Yes (Low Risk) Condition1 Use Pd(dppf)Cl2 Base: K3PO4 (3 eq) Solvent: Dioxane/H2O Protect->Condition1 Standard Coupling Condition2 Use Pd2(dba)3 + SPhos Base: Anhydrous K3PO4 Solvent: Toluene Direct->Condition2 Prevents Poisoning

Caption: Workflow for selecting conditions based on substrate protection status.

Pathway Analysis: Product vs. Failure Modes

ReactionPathways SM Ar-I (Electron Deficient) OxAdd Oxidative Addition [LnPd(Ar)I] SM->OxAdd Fast (Weak C-I) Side2 SNAr Side Product (Ar-Nu) SM->Side2 Strong Base/Nucleophile TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Side1 Protodehalogenation (Ar-H) OxAdd->Side1 Slow Transmetallation + H-Source Prod Coupled Product (Biaryl) TransMet->Prod Reductive Elimination

Caption: Competing kinetic pathways. Note that SNAr competes with the starting material, while Protodehalogenation competes after oxidative addition.[1]

Recommended Experimental Protocol

Method: Suzuki Coupling of Free Acid (Optimized for SPhos)

  • Setup: Flame-dry a 2-neck round bottom flask or microwave vial. Cool under Argon.

  • Reagents:

    • 5-iodo-2,3,4-trifluorobenzoic acid (1.0 equiv)

    • Boronic Acid Partner (1.2 equiv)[1]

    • 
       (3.0 equiv) – Crucial: Finely ground, anhydrous.[1]
      
    • Catalyst:

      
       (1 mol%) + SPhos  (2.4 mol%)[1]
      
    • Solvent: Toluene (0.2 M concentration)[1]

  • Procedure:

    • Add Acid, Boronic Acid, Base, and SPhos to the vial.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add anhydrous Toluene and stir for 5 mins.

    • Add

      
       quickly under Argon flow.[1]
      
    • Heat to 60°C . Monitor by LCMS every hour.

    • Note: If conversion stops, add 0.5 equiv of water (degassed) to solubilize the inorganic base, but only after initial anhydrous period.[1]

References
  • Buchwald, S. L., et al. (2007).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] [1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [1]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for Fluorination and Trifluoromethylation. Nature. [1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Sources

troubleshooting low conversion rates in fluorinated benzoic acid amidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Benzoic Acid Amidation Topic: Troubleshooting Low Conversion & Side Reactions in Fluorinated Benzoate Couplings Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Triage

The Core Problem: Fluorinated benzoic acids present a unique paradox in amide coupling. While the fluorine atoms are electron-withdrawing groups (EWG) that theoretically make the carbonyl carbon more electrophilic (reactive), they simultaneously:

  • Deactivate the Carboxylate: The EWG pulls electron density from the carboxylate oxygen, making it a poor nucleophile towards coupling reagents (like HATU or EDC).

  • Activate the Ring (SNAr): Ortho/Para-fluorines activate the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr), where the amine displaces the fluorine atom instead of forming the amide.

Use the decision tree below to diagnose your specific failure mode.

TroubleshootingTree Start Identify the Symptom Symptom1 Starting Material Remains (No Reaction) Start->Symptom1 Symptom2 New Product Formed (Wrong Mass [M-20]) Start->Symptom2 Symptom3 Low Yield / Hydrolysis Start->Symptom3 Diagnosis1 Activation Failure Carboxylate is too stable Symptom1->Diagnosis1 Diagnosis2 SNAr Competition Amine attacked the Ring (F displacement) Symptom2->Diagnosis2 Diagnosis3 Moisture Sensitivity or Workup Hydrolysis Symptom3->Diagnosis3 Action1 Switch to Acid Chloride (Oxalyl Chloride Method) Diagnosis1->Action1 Action2 Change Solvent (Non-polar) Lower Temp Reverse Addition Diagnosis2->Action2 Action3 Use T3P (Propylphosphonic Anhydride) Strict Anhydrous Conditions Diagnosis3->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of amidation failure.

Issue: "The Reaction Won't Start" (Activation Failure)

The Science: Standard coupling reagents (HATU, EDC) require the carboxylate anion to attack the reagent to form an "activated ester." Fluorinated rings (especially pentafluorobenzoic acid or 2,6-difluoro isomers) stabilize the negative charge on the carboxylate so effectively that it becomes non-nucleophilic. It simply refuses to attack the HATU.

The Solution: The "Nuclear Option" (Acid Chloride via Oxalyl Chloride) Do not persist with carbodiimides (EDC/DCC). You must force activation using Oxalyl Chloride. This generates the highly reactive acid chloride, bypassing the need for carboxylate nucleophilicity.

Protocol: Oxalyl Chloride Activation

Self-Validating Step: This protocol includes a methanol quench test to confirm activation before wasting your amine.

  • Setup: Dissolve the fluorinated benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

  • Catalyst: Add catalytic DMF (1-2 drops). Note: Without DMF, this reaction may stall.

  • Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation Checkpoint: Monitor gas evolution (CO/CO2). When bubbling ceases, the reaction is likely done.

    • Validation Checkpoint 2: Take a 50 µL aliquot, quench into 200 µL Methanol. Check LCMS/TLC. If you see the Methyl Ester , the acid chloride was formed successfully. If you see Acid, activation failed (add more DMF).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (critical to prevent side reactions with your amine). Redissolve in fresh anhydrous DCM.

  • Coupling: Add this solution dropwise to a mixture of your Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM at 0°C.

Issue: "I Have a Product, but the Mass is Wrong" (SNAr Competition)

The Science: If you observe a product with a mass of [Expected Mass - 20] (loss of HF), you have triggered Nucleophilic Aromatic Substitution (SNAr). The amine, acting as a nucleophile, attacked the aromatic ring and kicked out a fluorine atom (usually ortho or para) instead of attacking the carbonyl.

This is driven by:

  • High Polarity Solvents: DMF and DMSO stabilize the transition state (Meisenheimer complex), promoting SNAr.

  • Excess Amine: High local concentration of amine favors ring attack.

SNArMechanism Substrate Ortho-Fluoro Benzoate Complex Meisenheimer Complex (Transition State) Substrate->Complex Attack at Ring PathA Amide Product (Desired) Substrate->PathA Attack at C=O Amine Amine (Nucleophile) PathB Aniline Derivative (SNAr Side Product) Complex->PathB Fluorine Elimination note Polar solvents (DMF) stabilize the Complex, favoring the Red Path. Complex->note

Figure 2: Competition between Amidation (Green) and SNAr (Red).

Troubleshooting Guide for SNAr Suppression
VariableRecommendationWhy?
Solvent Switch to DCM, Toluene, or THF. Avoid DMF/DMSO. Polar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the side reaction [1].
Base Use weak bases (Collidine, Pyridine). Strong bases increase the nucleophilicity of the amine too aggressively.
Temperature Keep it Cold (< 0°C). Amidation (C=O attack) has a lower activation energy than SNAr (C-F cleavage). Low temp kinetically favors the amide.
Addition Order Reverse Addition. Add the Amine to the Acid , not Acid to Amine. This keeps the amine concentration low relative to the electrophile, minimizing the chance of ring attack.

Issue: Steric Hindrance (Ortho-Substitution)

The Science: If you have fluorines (or other groups) at the 2 and 6 positions (ortho), the carbonyl carbon is physically shielded. Standard reagents like HATU are bulky; the active ester formed is often too large for the amine to approach effectively.

The Solution: T3P (Propylphosphonic Anhydride) T3P is a compact, cyclic trimer. It activates the acid to form a mixed anhydride that is less sterically demanding than the HATU-active ester. It also acts as a water scavenger, driving the equilibrium forward.

Protocol: T3P Coupling
  • Mix: Combine Acid (1.0 equiv), Amine (1.1 equiv), and Base (DIPEA/TEA, 3-5 equiv) in EtOAc or DCM (T3P works well in organic solvents, unlike many salts).

  • Add Reagent: Add T3P (50% w/w in EtOAc/DMF, 1.5 - 2.0 equiv) dropwise.

  • Stir: T3P kinetics are slower but cleaner. Stir for 12-24 hours.

  • Workup: Wash with water, then 1M NaOH (removes T3P byproducts), then 1M HCl.

    • Advantage:[1][2][3][4] T3P byproducts are water-soluble, simplifying purification of these often lipophilic fluorinated amides [2].

Summary of Reagent Selection

ScenarioRecommended ReagentCritical Condition
Standard Fluorinated Acid HATU / DIPEA Use DCM if possible to avoid SNAr.
Highly Electron Deficient (e.g., Pentafluorobenzoic)Oxalyl Chloride Must catalyze with DMF. Evaporate excess reagent.
Sterically Hindered (2,6-difluoro)T3P Allow longer reaction times.
Acid Sensitive Substrate T3P T3P is generally milder than acid chlorides.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][5][6] Organic Process Research & Development, 20(2), 140–177.

  • Rohde, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[6] PMC (NIH).

  • BenchChem Technical Support. (2025). Troubleshooting Guide & FAQs for Benzamide Synthesis.

Sources

Validation & Comparative

19F NMR chemical shift assignment for 2,3,4-Trifluoro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 19F NMR chemical shift assignment for 2,3,4-Trifluoro-5-iodobenzoic acid . This analysis is structured for researchers requiring definitive structural validation of polyfluorinated aromatic scaffolds in drug discovery.

Executive Summary & Comparison of Methodologies

Assigning the 19F NMR spectrum of 2,3,4-Trifluoro-5-iodobenzoic acid presents a specific challenge: distinguishing three contiguous fluorine atoms on a penta-substituted benzene ring. Standard 1D analysis often fails due to the complex second-order coupling effects common in "crowded" spin systems.

This guide compares three assignment methodologies and recommends a Hybrid Scalar-Shift Protocol as the industry gold standard for this compound.

MethodologyAccuracyResource LoadVerdict
A. Incremental Additivity LowLowScreening Only. Fails to account for the "Ortho-Effect" of Iodine in crowded systems.
B. DFT Prediction (GIAO) HighHighValidation Tool. Excellent for trends but computationally expensive for routine checks.
C. Hybrid Scalar-Shift (Recommended) Very High Medium The Standard. Combines 1H-coupling constants with Iodine-induced chemical shift logic.

Structural Logic & Chemical Shift Prediction

To accurately assign the signals, we must deconstruct the electronic environment of each fluorine atom. The molecule consists of a benzene ring substituted at positions: 1-COOH, 2-F, 3-F, 4-F, 5-I, 6-H .

The "Anchor" Points
  • Iodine Effect (The Deshielding Heavy Atom): Unlike smaller halogens, Iodine exerts a massive descreening (deshielding) effect on ortho fluorine atoms. Literature data on o-iodofluorobenzenes indicates a downfield shift of +20 to +25 ppm relative to fluorobenzene.

  • Carboxyl Effect: The -COOH group is electron-withdrawing but sterically smaller than Iodine. It causes a moderate downfield shift (~ +5 to +10 ppm) on the ortho fluorine.

  • The "Middle" Fluorine: F3 is flanked by two other fluorines. In 1,2,3-trifluorobenzenes, the central fluorine is typically the most shielded (upfield) due to the "mesomeric" donation from neighbors overriding the inductive withdrawal.

Predicted Shift Hierarchy

Based on these electronic vectors, the assignment order is:

  • F4 (Ortho to Iodine): Most Deshielded (Lowest Field / Least Negative ppm).

  • F2 (Ortho to Carboxyl): Intermediate Shift.

  • F3 (Central): Most Shielded (Highest Field / Most Negative ppm).

Experimental Validation: The J-Coupling Fingerprint

The 1H NMR spectrum of this compound provides the critical "key" to unlocking the 19F assignment.

  • Observed 1H NMR (H6):

    
     8.25 ppm (ddd, 
    
    
    
    Hz).

This proton (H6) couples to all three fluorines. We use these constants to map the F-positions.

Step-by-Step Assignment Protocol
Step 1: Identify F3 (The Para-Coupled Signal)
  • Logic: The coupling between a proton and a para fluorine (

    
    ) is typically small (2–3 Hz).
    
  • Observation: The 2.5 Hz coupling in the proton spectrum corresponds to F3 .

  • 19F Signature: Look for the most upfield signal (approx -155 to -165 ppm). It should appear as a triplet (due to two large

    
     couplings to F2 and F4) or a dd  with large constants.
    
Step 2: Distinguish F2 vs. F4 (The Meta-Coupled Signals)

Both F2 and F4 have a "meta-like" relationship to H6 (3-bond path via C1 or C5), resulting in large couplings (~6–7 Hz).

  • H6

    
     C1 
    
    
    
    C2
    
    
    F2
    (
    
    
    Hz)
  • H6

    
     C5 
    
    
    
    C4
    
    
    F4
    (
    
    
    Hz)
  • Differentiation: Since the coupling constants are nearly identical, Chemical Shift is the discriminator.

    • F4 is ortho to Iodine

      
      Downfield Signal  (approx -90 to -110 ppm).
      
    • F2 is ortho to COOH

      
      Mid-field Signal  (approx -120 to -140 ppm).
      

Visual Assignment Workflow

The following diagram illustrates the decision logic for assigning the signals.

G cluster_coupling J-Coupling Analysis Start Start: Acquire 19F & 1H NMR AnalyzeH Analyze H-6 Multiplet (ddd, J = 6.9, 6.4, 2.5 Hz) Start->AnalyzeH SmallJ Identify Smallest J (2.5 Hz) (Para-Coupling) AnalyzeH->SmallJ LargeJ Identify Large Js (6.9, 6.4 Hz) (Meta/Long-Range) AnalyzeH->LargeJ AssignF3 Assign F-3 (Most Upfield Signal) Confirmed by ~2.5 Hz coupling SmallJ->AssignF3 Differentiate Differentiate F-2 vs F-4 (Both have ~7 Hz coupling to H) LargeJ->Differentiate ShiftLogic Apply SCS Logic: Iodine (Ortho) >> COOH (Ortho) Differentiate->ShiftLogic AssignF4 Assign F-4 (Ortho to I) Most Downfield Signal ShiftLogic->AssignF4 Deshielded AssignF2 Assign F-2 (Ortho to COOH) Intermediate Signal ShiftLogic->AssignF2 Shielded vs F4

Caption: Logical workflow for assigning 19F signals using 1H-coupling constants and substituent chemical shift (SCS) effects.

Summary Data Table

Use this table to correlate your experimental data. (Note: Exact ppm values vary by solvent; relative order is constant).

PositionNucleusApprox.[1][2][3][4][5][6] Shift (

, ppm)*
Multiplicity (19F)Coupling (

)
Assignment Basis
4 F-4 -95 to -110 dd or ddd~ 6.9 Hz (

, Meta)
Ortho-Iodine Effect (Strong Deshielding)
2 F-2 -125 to -135 dd or ddd~ 6.4 Hz (

, Long)
Ortho-COOH Effect (Moderate Deshielding)
3 F-3 -155 to -165 t or ddd~ 2.5 Hz (

, Para)
Central Fluorine (Shielded, small

)
6 H-6 8.25 dddN/AValidates F-positions via coupling

*Values estimated based on CDCl3 solvent and additivity rules derived from 3,5-diiodo-2,4,6-trifluorobenzoic acid analogs.

Experimental Protocol

To ensure high-resolution data for this assignment, follow this acquisition strategy:

  • Sample Preparation: Dissolve ~10 mg of compound in 0.6 mL DMSO-d6 or CDCl3 . (DMSO is preferred if solubility is an issue, but CDCl3 provides sharper lines for coupling analysis).

  • 1H NMR: Acquire a standard proton spectrum. Crucial: Process with a window function (Gaussian) to resolve the fine splitting of the H-6 doublet-of-doublet-of-doublets.

  • 19F NMR (Coupled): Acquire a non-decoupled 19F spectrum. This allows you to see the

    
     splitting.
    
    • Check: Does the most upfield peak (F3) show the small ~2.5 Hz splitting?

    • Check: Do the downfield peaks (F2, F4) show the larger ~7 Hz splitting?

  • 19F{1H} (Decoupled): Acquire a proton-decoupled 19F spectrum. This collapses the multiplets to reveal only

    
     coupling (
    
    
    
    Hz). This simplifies the spectrum to confirm the number of fluorine environments.

References

  • Synthesis and 1H NMR Data

    • Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
    • Source:

  • 19F Substituent Chemical Shifts (Iodine Effects)

    • Substituent effects by 19F nuclear magnetic resonance: Polar and π-electron effects. Australian Journal of Chemistry, 1976.
    • Source:

  • General 19F NMR Data for Polyfluorinated Benzoates

    • Synthesis and Crystal structure of a multiple Donor-Acceptor Halogen Bonded Stilbazole.
    • Source:

Sources

A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-2,3,4-trifluorobenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. The 5-halo-2,3,4-trifluorobenzoic acid scaffold is a key intermediate in the synthesis of various pharmaceuticals, including anticancer agents and quinolone antibacterials. The choice between the 5-bromo and 5-iodo analogues is not trivial, as the halogen substituent profoundly influences the molecule's reactivity in key bond-forming reactions. This guide provides an in-depth comparison of the reactivity of 5-iodo-2,3,4-trifluorobenzoic acid and 5-bromo-2,3,4-trifluorobenzoic acid, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established mechanistic principles and experimental data from analogous systems.

Foundational Principles: The Carbon-Halogen Bond

The fundamental difference in reactivity between the iodo and bromo derivatives stems from the properties of the carbon-halogen (C-X) bond. The C-I bond is longer and weaker than the C-Br bond. This has significant implications for reactions where the cleavage of this bond is a key step.

BondAverage Bond Energy (kJ/mol)
C-Br~285
C-I~213

Table 1: Comparison of Carbon-Halogen Bond Energies. The lower bond energy of the C-I bond makes it easier to break, which is a critical factor in many reactions.[1]

This difference in bond strength is a primary determinant of the reactivity patterns observed in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are cornerstones of modern organic synthesis for forming carbon-carbon bonds.[2] The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_suzuki Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) G Ar-X Electron-Deficient Aryl Halide Meisenheimer Meisenheimer Complex (Carbanion Intermediate) Ar-X->Meisenheimer + Nu- (Addition) (Rate-Determining Step) Ar-Nu Substituted Product Meisenheimer->Ar-Nu - X- (Elimination)

Figure 2: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step involves the temporary disruption of the aromatic system. [3]The C-X bond is broken in the subsequent, faster elimination step. Consequently, the C-X bond strength has a much smaller influence on the overall reaction rate compared to cross-coupling reactions.

Interestingly, for SNAr reactions, the reactivity order of the halogens is often the reverse of that seen in cross-coupling: F > Cl > Br > I . [4]This is because the high electronegativity of the halogen plays a more dominant role. The highly electronegative halogen atom polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Therefore, in the context of SNAr, it is predicted that 5-bromo-2,3,4-trifluorobenzoic acid would be less reactive than a hypothetical 5-fluoro-2,3,4-trifluorobenzoic acid, but more reactive than 5-iodo-2,3,4-trifluorobenzoic acid if the reaction is governed by the electrophilicity of the carbon center. However, the leaving group ability (I- > Br-) still plays a role in the second step, and the overall observed reactivity can be a balance of these two opposing effects. For highly activated systems like the one , the difference in reactivity between the bromo and iodo derivatives in SNAr might be less pronounced than in palladium-catalyzed reactions.

Experimental Protocols

While direct comparative studies are scarce, the following protocols for Suzuki and Sonogashira couplings are provided as representative procedures that can be adapted for both 5-bromo- and 5-iodo-2,3,4-trifluorobenzoic acid, with the expectation that the iodo-compound will react more efficiently.

General Protocol for Suzuki-Miyaura Coupling

G cluster_workflow Suzuki Coupling Workflow Setup 1. Reaction Setup - Add Ar-X, boronic acid, and base to a dry flask. - Purge with inert gas. Solvent 2. Add Solvents - Add degassed solvent(s). Setup->Solvent Catalyst 3. Add Catalyst - Add Pd catalyst and ligand. Solvent->Catalyst Reaction 4. Heat & Stir - Heat to the required temperature and stir. Catalyst->Reaction Monitoring 5. Monitor - Track progress by TLC or LC-MS. Reaction->Monitoring Workup 6. Work-up & Purification - Quench, extract, and purify by chromatography. Monitoring->Workup

Figure 3: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Halo-2,3,4-trifluorobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, often with water)

Procedure:

  • To an oven-dried Schlenk flask, add the 5-halo-2,3,4-trifluorobenzoic acid, arylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent(s) to the flask via syringe.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand (if used) in the reaction solvent and add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C for bromo, potentially lower for iodo) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Sonogashira Coupling

Materials:

  • 5-Halo-2,3,4-trifluorobenzoic acid (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%) (can sometimes be omitted for iodo-substrates)

  • Base (e.g., Triethylamine, Diisopropylamine) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add the 5-halo-2,3,4-trifluorobenzoic acid, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) until completion, as monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 5-iodo- and 5-bromo-2,3,4-trifluorobenzoic acid is a strategic one that should be guided by the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, etc.): 5-Iodo-2,3,4-trifluorobenzoic acid is the unequivocally superior choice. Its greater reactivity, stemming from the weaker C-I bond, allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This can lead to higher yields, cleaner reaction profiles, and better functional group tolerance, which are all critical considerations in complex multi-step syntheses.

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity difference is less pronounced and depends on the balance between the electrophilicity of the reaction center and the leaving group ability. While the bromo-derivative may have a slight advantage due to the higher electronegativity of bromine enhancing the electrophilicity of the ipso-carbon, the better leaving group ability of iodide could counterbalance this. The choice may therefore depend on the specific nucleophile and reaction conditions, but large differences in reactivity are not anticipated.

References

  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared from Pd(dba)2 or Pd2(dba)3. Coordination Chemistry Reviews, 178-180, 511-528.
  • Chirik, P. J., & Rummelt, S. M. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 143(15), 5928–5936.
  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wikipedia contributors. (2024). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Suzuki, A. (1982). Organoboron compounds in new organic syntheses. Pure and Applied Chemistry, 54(9), 1749-1758.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.
  • Wikipedia contributors. (2023). Meisenheimer complex. Wikipedia, The Free Encyclopedia.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Casado, A. L., & Espinet, P. (1998). On the Nature of the Rate-Determining Step of the Stille Reaction. Organometallics, 17(6), 954–959.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from a relevant Chemistry LibreTexts URL.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from a relevant Chemistry LibreTexts URL.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Sigma-Aldrich. (n.d.). Sonogashira Coupling.
  • Johansson, Seechurn, C. C. C., & Colacot, T. J. (2012). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide.

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Iodobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of fluorinated iodobenzoic acids (FIBAs), specifically focusing on 2-fluoro-4-iodobenzoic acid as a model compound.

Executive Summary

Fluorinated iodobenzoic acids (FIBAs) are critical intermediates in the synthesis of KIF18A inhibitors and other oncology therapeutics. Their analysis is pivotal for impurity profiling and metabolic tracking. This guide compares the fragmentation behaviors of FIBAs against non-fluorinated and chlorinated analogs, establishing a self-validating identification protocol.

Key Insight: Unlike simple benzoic acids, FIBAs exhibit a "halogen-directed" fragmentation hierarchy where the labile C-I bond and the stable C-F bond create a unique spectral fingerprint, distinguishable by specific mass shifts and isotopic signatures.

Chemical Identity & Physicochemical Context

Before analyzing fragmentation, one must understand the substrate's electronic environment. The positioning of the Fluorine (F) and Iodine (I) atoms dictates the fragmentation pathway.

Feature2-Fluoro-4-iodobenzoic Acid2-Iodo-4-fluorobenzoic Acid4-Iodobenzoic Acid (Control)
Formula



Monoisotopic Mass 265.924 Da265.924 Da247.933 Da
Precursor Ion (ESI-) 264.917

264.917

246.926

pKa (Predicted) ~2.9 (Ortho-F effect)~2.5 (Ortho-I effect)~4.0
Primary Leaving Group

(Decarboxylation)

+

(Prompt)

Note on Ortho Effect: The ortho-isomer (2-fluoro) exhibits enhanced acidity due to the inductive effect of fluorine, stabilizing the


 ion in negative mode ESI. However, steric crowding in 2-iodo isomers often leads to "prompt" decarboxylation in the source.

Experimental Protocol: LC-MS/MS Workflow

To replicate the fragmentation patterns described below, follow this standardized workflow. This protocol minimizes in-source fragmentation while maximizing sensitivity for the acidic moiety.

G Sample Sample Prep (MeOH/H2O 50:50) Ionization Ionization Source (ESI Negative Mode) Sample->Ionization Direct Infusion or LC Selection Q1 Selection [M-H]- (m/z 264.9) Ionization->Selection Formation of Anions Collision Collision Cell (q2) (CE: 15-30 eV) Selection->Collision Isolation Detection Q3 Detection Product Ions Collision->Detection Fragmentation

Figure 1: Standardized LC-MS/MS Workflow for FIBA Analysis.

Methodology Details:

  • Solvent System: Methanol/Water (50:50) with 0.1% Ammonium Acetate. Avoid Formic Acid in negative mode as it suppresses ionization of weak acids.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

    • Rationale: Benzoic acids deprotonate easily (

      
      ). Positive mode is less sensitive and produces complex adducts (
      
      
      
      ,
      
      
      ).
  • Collision Energy (CE): Ramp from 10 to 40 eV.

    • Low CE (10-15 eV): Retains

      
       parent.[1]
      
    • High CE (>25 eV): Forces C-I bond cleavage.

Mechanistic Fragmentation Analysis

A. ESI Negative Mode ( )

The negative ion fragmentation is dominated by the stability of the carboxylate anion and the weakness of the C-I bond.

Pathway 1: Decarboxylation (Dominant) The most abundant product ion arises from the loss of neutral carbon dioxide (


, 44 Da).[1]


  • Mechanism: Inductive cleavage stabilized by the electronegative fluorine on the ring.

  • Diagnostic Value: The mass shift of 44 Da confirms the carboxylic acid moiety.

Pathway 2: Deiodination (Secondary) At higher collision energies, the aryl anion loses the Iodine atom.



  • Mechanism: The C-I bond (approx. 57 kcal/mol) is significantly weaker than the C-F bond (approx. 115 kcal/mol). You will rarely see loss of F before I.

B. EI Positive Mode (GC-MS Context)

While ESI is preferred for biological matrices, EI is used for synthetic purity checks.

  • Molecular Ion:

    
     at m/z 266.[2]
    
  • Acylium Ion Formation: Loss of

    
     (17 Da) 
    
    
    
    m/z 249.
  • Aryl Cation: Loss of

    
     (28 Da) from Acylium 
    
    
    
    m/z 221.
  • Phenyl Cation: Loss of

    
     (127 Da) 
    
    
    
    m/z 94 (
    
    
    ).
C. The "Ortho Effect"

The position of the halogen relative to the carboxyl group alters the fragmentation kinetics.

  • 2-Fluoro (Ortho): The fluorine atom interacts with the carboxyl hydrogen (H-bond acceptor), slightly stabilizing the parent ion but facilitating water loss in EI mode.

  • 2-Iodo (Ortho): The bulky iodine atom sterically forces the carboxyl group out of planarity with the benzene ring. This reduces resonance stabilization, making the loss of

    
     (in EI) or 
    
    
    
    (in ESI) much faster than in the para-isomer.

Visualizing the Fragmentation Pathway

The following diagram illustrates the competing pathways in Negative Mode ESI, the primary method for drug metabolite identification.

Fragmentation Parent Precursor Ion [M-H]- m/z 264.9 Intermediate Decarboxylated Ion [M-H-CO2]- m/z 220.9 Parent->Intermediate Loss of CO2 (-44 Da) Fragment_I Fluoro-Phenyl Radical [M-H-CO2-I]- m/z 93.9 Intermediate->Fragment_I Loss of I (-127 Da) Fragment_HF Iodo-Benzyne [M-H-CO2-HF]- m/z 200.9 Intermediate->Fragment_HF Loss of HF (-20 Da) (Rare)

Figure 2: ESI(-) Fragmentation Pathway for 2-Fluoro-4-iodobenzoic Acid.

Comparative Performance Data

This table contrasts the target compound with common alternatives to assist in peak identification.

CompoundPrecursor (m/z)Major Fragment 1 (Loss)Major Fragment 2 (Loss)Distinguishing Feature
2-Fluoro-4-iodo BA 264.9 220.9 (

)
93.9 (

)
Monoisotopic F (no isotope pattern)
4-Iodobenzoic Acid246.9202.9 (

)
75.9 (

)
Mass shift -18 Da (H vs F)
2-Chloro-4-iodo BA280.9236.9 (

)
109.9 (

)
Cl Isotope Pattern (3:1) at M and M+2
2,4-Diiodobenzoic Acid372.8328.8 (

)
201.9 (

)
Very high mass defect; rapid I loss
Self-Validating Check

When analyzing your spectrum:

  • Check the Mass Defect: Iodine has a mass defect of -0.095 Da. High iodine content shifts the exact mass slightly lower than purely organic compounds.

  • Check Isotope Pattern: If you see a 3:1 ratio at M/M+2, you have Chlorine, not Fluorine. Fluorine is monoisotopic (100%

    
    ).
    
  • Check Neutral Loss: A loss of 44 Da is mandatory for benzoic acids in negative mode. If absent, the carboxyl group is likely modified (ester/amide).

References

  • NIST Chemistry WebBook. Mass Spectrum of Benzoic acid, 2-fluoro-. National Institute of Standards and Technology.[3][4][5][6] Link

  • Santa Cruz Biotechnology. 2-Fluoro-4-iodobenzoic acid Product Data.Link

  • BenchChem. Mass Spectrometry of Benzoic Acid Compounds: Technical Support.Link

  • University of Saarland. Interpretation of Mass Spectra: Fragmentation Rules.Link

  • Google Patents. KIF18A Inhibitors and Synthetic Intermediates (WO2021026098A1). (Describes usage and characterization of 2-fluoro-4-iodobenzoic acid). Link

Sources

Guide to IR Spectrum Interpretation: Carboxylic Acid Moieties in Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The incorporation of fluorine into aromatic carboxylic acids is a ubiquitous strategy in modern drug design to modulate pKa, enhance metabolic stability (blocking P450 oxidation), and improve lipophilicity. However, the strong electronegativity of fluorine introduces significant electronic perturbations that alter standard Infrared (IR) absorption frequencies.

This guide provides a technical comparison between non-fluorinated and fluorinated aromatic carboxylic acids. It moves beyond basic spectral assignment to explain the causality of wavenumber shifts, providing a robust framework for structural verification.[1]

Theoretical Framework: The Electronic Tug-of-War

To interpret these spectra accurately, one must understand the competing electronic effects exerted by the fluorine substituent on the carbonyl (


) bond.
The Inductive Effect (-I)

Fluorine is the most electronegative element (Paulding scale: 3.98). When attached to the aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I).

  • Mechanism: Electron density is pulled away from the ring and the carbonyl carbon.

  • Impact on C=O: This withdrawal destabilizes the polarized resonance form of the carbonyl (

    
    ), effectively increasing the double-bond character of the carbonyl group.
    
  • Spectral Result: A shorter, stiffer bond leads to a higher force constant (

    
    ), resulting in a Blue Shift (Higher Wavenumber) .
    
The Resonance Effect (+R)

Fluorine possesses lone pairs that can donate electron density into the aromatic


-system.
  • Mechanism: While possible, the orbital overlap between Fluorine (

    
    ) and Carbon (
    
    
    
    ) is less effective than Inductive withdrawal.
  • Net Effect: For fluorinated aromatics, the Inductive Effect (-I) dominates .

The Acidity/Dimerization Factor

Fluorinated benzoic acids are significantly more acidic than benzoic acid (e.g., Pentafluorobenzoic acid pKa


 1.48 vs. Benzoic acid pKa 

4.2).
  • Impact: Stronger acidity can lead to stronger intermolecular hydrogen bonding in the solid state (dimers). While strong H-bonding typically lowers

    
     frequency, the inductive stiffening of the bond in perfluorinated systems usually overrides this, maintaining the net blue shift.
    

Comparative Spectral Analysis

The following data compares the baseline (Benzoic Acid) with partially and fully fluorinated analogs.

Table 1: Key Vibrational Modes & Shifts
Functional GroupVibration ModeBenzoic Acid (Baseline)4-Fluorobenzoic Acid (Para)Pentafluorobenzoic Acid (Perfluoro)Shift Mechanism
Carbonyl

Stretch (Dimer)
1680 – 1690 cm⁻¹ 1692 – 1700 cm⁻¹ 1705 – 1725 cm⁻¹ Strong -I effect increases bond order.
Hydroxyl

Stretch
2500 – 3300 cm⁻¹ (Broad)2500 – 3300 cm⁻¹ (Broad)2400 – 3200 cm⁻¹ (Very Broad)Increased acidity broadens the H-bond envelope; may shift slightly lower due to stronger dimerization.
C-O Bond

Stretch
1280 – 1320 cm⁻¹1290 – 1325 cm⁻¹Obscured / OverlapsOverlap with strong C-F stretches makes this region complex.
Aromatic Ring

Stretch
N/A1200 – 1250 cm⁻¹1000 – 1400 cm⁻¹ (Multiple intense bands)The "Fingerprint" region becomes dominated by C-F vibrations.
The "Fingerprint" Challenge

In non-fluorinated acids, the C-O stretch (~1300 cm⁻¹) is a diagnostic secondary peak. In fluorinated aromatics, the C-F stretching vibrations (1000–1400 cm⁻¹) are extremely intense and broad.

  • Observation: You will likely see a "forest" of strong peaks in the 1000–1400 cm⁻¹ region.

  • Guidance: Do not rely solely on the C-O stretch for confirmation in perfluorinated compounds; rely on the

    
     shift and the presence of the broad 
    
    
    
    envelope.

Experimental Protocol: High-Fidelity Acquisition

Fluorinated compounds often exhibit high volatility and unique crystal packing. The following protocol ensures reproducible data.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for fluorinated acids to prevent ion exchange (formation of K+ salts) which shifts the C=O peak to ~1600 cm⁻¹ (carboxylate).

Step-by-Step Workflow:

  • Crystal Check: Ensure the sample is a dry, crystalline solid. Fluorinated acids are hygroscopic; moisture will create broad water bands at 3400 cm⁻¹ that obscure the acid O-H.

  • Background Subtraction: Collect a 32-scan background of the clean ATR crystal (Diamond or ZnSe).

  • Sample Loading: Place ~5-10 mg of sample on the crystal.

  • Compression: Apply high pressure using the anvil.

    • Critical Note: Fluorinated aromatics can be "slippery" or sublime under heat. Ensure the crystal is at room temperature.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

  • ATR Correction: Apply "ATR Correction" algorithm in your software.

    • Reason: ATR penetration depth is wavelength-dependent. Without correction, the high-wavenumber O-H region appears artificially weak compared to the fingerprint region.

Decision Logic & Interpretation Pathway

The following diagram outlines the logical flow for confirming a fluorinated aromatic carboxylic acid from an unknown spectrum.

IR_Interpretation Start Input: Unknown IR Spectrum Check_OH Step 1: Inspect 2500-3300 cm⁻¹ Is there a broad, jagged 'envelope'? Start->Check_OH No_OH STOP: Not a Carboxylic Acid (Check Ester/Aldehyde) Check_OH->No_OH No Check_CO Step 2: Inspect Carbonyl (C=O) Identify sharp peak position Check_OH->Check_CO Yes Range_Standard 1680-1690 cm⁻¹ (Standard Aromatic Acid) Check_CO->Range_Standard Low Range Range_Shifted 1700-1725 cm⁻¹ (Blue Shifted) Check_CO->Range_Shifted High Range Confirm_Std CONCLUSION: Benzoic Acid Derivative (Non-fluorinated) Range_Standard->Confirm_Std Check_CF Step 3: Inspect Fingerprint (1000-1400 cm⁻¹) Are there multiple intense, broad bands? Range_Shifted->Check_CF Confirm_Fluoro CONCLUSION: Fluorinated Aromatic Acid (High Probability) Check_CF->Confirm_Fluoro Yes (C-F Stretches) Check_CF->Confirm_Std No (Only C-O)

Figure 1: Decision tree for identifying fluorinated aromatic carboxylic acids based on spectral shifts and fingerprint intensity.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Pentafluorobenzoic Acid. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][2]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

Structural Validation of 2,3,4-Trifluoro-5-iodobenzoic Acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the structure of 2,3,4-Trifluoro-5-iodobenzoic acid presents a distinct analytical challenge: the aromatic ring is "proton-poor," containing only a single hydrogen atom (H6). Standard 1D 1H NMR provides insufficient connectivity data, often appearing as a single ambiguous signal.

This guide outlines a robust validation protocol using COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Coherence) . Unlike standard workflows where COSY maps connectivity, here COSY serves as a "negative control" for purity, while HMBC acts as the definitive "anchor," linking the solitary proton to the carbonyl and ring carbons to confirm the specific regioisomer.

Part 1: The Analytical Challenge

The target molecule is a penta-substituted benzene ring. This creates a "Silent Region" in the NMR spectrum where traditional neighbor-neighbor coupling (H-H) is impossible.

The Structural Matrix
  • C1: Carboxylic Acid (COOH)

  • C2, C3, C4: Fluorinated carbons (

    
     Hz)
    
  • C5: Iodinated carbon (Shielded, heavy atom effect)

  • C6: The only Proton (H6)

Why 1D NMR Fails:

  • 1H NMR: Shows only one aromatic signal (H6). It cannot distinguish between the target (2,3,4-F, 5-I) and its isomers (e.g., 2,4,5-F, 3-I) without connectivity data.

  • 13C NMR: The three fluorine atoms cause massive signal splitting (doublets of doublets of doublets), diluting signal intensity and complicating assignment.

Part 2: Comparative Methodology

We compare the standard "Screening" approach against the "Definitive" 2D NMR workflow required for this molecule.

FeatureStandard 1D Approach (1H/13C)Advanced 2D Approach (COSY/HMBC)19F-Centric Approach (Alternative)
Primary Data Chemical shift & IntegrationThrough-bond connectivityF-F and H-F coupling
Connectivity Inferred (Weak)Proven (Strong) Proven (Strong)
Isomer ID High Risk (Ambiguous shifts)Definitive (via C1/C5 correlations)Definitive
Role of COSY N/APurity Check (Must be silent)N/A
Role of HMBC N/AStructural Anchor (Links H6 to COOH)N/A
Expert Insight: The "Silent" COSY

In most guides, COSY is used to map H-H neighbors. For this molecule, a COSY spectrum showing aromatic cross-peaks indicates failure.

  • Correct Result: No aromatic off-diagonal peaks (since H6 has no H neighbors).

  • Failure Mode: If cross-peaks appear, the sample is likely the starting material (tetrafluorobenzoic acid) or a de-iodinated impurity (containing two protons).

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reasoning: DMSO minimizes the exchange of the carboxylic acid proton, potentially allowing the COOH proton to be visible and sharp, providing an extra HMBC handle.

  • Concentration: High concentration (>10 mg/0.6 mL) is required. The C-F splitting in 13C/HMBC distributes signal intensity across multiple peaks, lowering the effective Signal-to-Noise (S/N) ratio.

Acquisition Parameters (Bruker/Varian Standard)

A. 1H-1H COSY (The Purity Filter)

  • Pulse Sequence: cosygpppqf (Gradient enhanced).

  • Scans (NS): 8 (Quick screen).

  • Objective: Confirm absence of aromatic cross-peaks.

B. 1H-13C HMBC (The Structural Anchor)

  • Pulse Sequence: hmbcgplpndqf (Long-range correlation).

  • Optimization (Cnst13): Set to 8 Hz (Standard).

    • Note: While C-F coupling exists, the H-C long-range couplings (2-3 bonds) remain in the 6-10 Hz range.

  • Scans (NS): Minimum 64.

    • Reasoning: The C-F coupling splits the carbon signal. A carbon coupled to one F is a doublet; to two Fs is a doublet of doublets. This splits the HMBC cross-peak intensity. Higher scans are necessary to see these "shredded" peaks.

Part 4: Data Interpretation & Validation

The Self-Validating Logic Flow

The structure is confirmed only if the solitary aromatic proton (H6) correlates to specific "Anchor Points."

ValidationLogic H6 Proton H6 (Singleton) COSY COSY Spectrum H6->COSY Input HMBC HMBC Spectrum COSY->HMBC Silent (No neighbors) Proceed to HMBC Result_Fail FAIL: Impurity/Isomer COSY->Result_Fail Shows Cross-Peaks (Has H neighbor) Result_Pass PASS: Structure Validated HMBC->Result_Pass Correlates to COOH (C1) & C-I (C5) HMBC->Result_Fail Correlates to Wrong Carbons

Caption: Logic flow for validating penta-substituted aromatics. The "Silence" of COSY is a prerequisite for the HMBC validation.

Representative Data Table (Expected)
NucleusPositionShift (

ppm)
MultiplicityHMBC Correlations (from H6)
1H H6 8.1 - 8.3 d or ddN/A (Source)
13C C1 (COOH) 164 - 166 Broad s/dStrong (3-bond)
13C C5 (C-I) 90 - 100 d (C-F coupling)Strong (2-bond)
13C C2 (C-F) 150 - 160dm (large J)Weak/Medium (3-bond)
13C C3 (C-F) 140 - 150ddmNone (4-bond, usually invisible)
13C C4 (C-F) 140 - 150ddmWeak (3-bond)
Key HMBC Correlations (The Proof)

To prove the Iodine is at C5 and not C3:

  • H6

    
     C1 (COOH):  This is a 3-bond coupling (
    
    
    
    ). It confirms H6 is ortho to the acid group.
  • H6

    
     C5 (C-I):  This is a 2-bond coupling (
    
    
    
    ). C5 will have a distinct chemical shift (~95 ppm) due to the heavy atom effect of Iodine (shielding).
    • Validation: If H were at position 3 (isomer), it would not see the COOH strongly (4 bonds away) or would show different splitting patterns.

HMBCCorrelations H6 H6 (Proton) C1 C1 (COOH) ~165 ppm H6->C1 3J (Strong) Defines Ortho pos C5 C5 (C-I) ~95 ppm H6->C5 2J (Strong) Defines Iodine pos C2 C2 (C-F) ~158 ppm H6->C2 3J (Weak/Split) C4 C4 (C-F) ~145 ppm H6->C4 3J (Weak/Split)

Caption: HMBC Connectivity Map. Green arrows indicate the critical correlations required to confirm the 2,3,4-Trifluoro-5-iodo isomer.

Part 5: References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Section: HMBC and Long-Range Heteronuclear Shift Correlation).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Discussion on Halogenated Aromatics and C-F Coupling).

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Protocols for substituted aromatic rings).

Safety Operating Guide

Proper Disposal Procedures: 2,3,4-Trifluoro-5-iodobenzoic Acid

[1]

Executive Summary

Compound: 2,3,4-Trifluoro-5-iodobenzoic acid Chemical Class: Polyhalogenated Aryl Acid Primary Hazard: Corrosive/Irritant; Combustion generates Hydrofluoric Acid (HF) and Hydrogen Iodide (HI).[1] Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing (Off-site). Strict Prohibition: Do NOT dispose of down the drain or mix with non-halogenated organic solvents.

Part 1: Pre-Disposal Characterization & Hazards

As a Senior Application Scientist, I must emphasize that safe disposal begins with understanding the chemical fate of the molecule.[1] This compound is not merely "organic waste"; it is a polyhalogenated precursor .

The "Combustion Fate" Logic

Standard organic waste is often incinerated. However, when 2,3,4-Trifluoro-5-iodobenzoic acid is subjected to thermal destruction, the carbon backbone oxidizes, releasing the halogens as acid gases:

  • Fluorine atoms

    
    Hydrogen Fluoride (HF):  Extremely corrosive; etches glass and damages incinerator linings if not scrubbed.
    
  • Iodine atom

    
    Hydrogen Iodide (HI) / Elemental Iodine (
    
    
    ):
    Corrosive and toxic purple vapor.

Operational Implication: You must flag this waste specifically as "Halogenated" so the disposal facility routes it to an incinerator equipped with alkaline scrubbers.

Quantitative Hazard Data
PropertyValue/DescriptionRelevance to Disposal
Physical State Solid (Crystalline)Requires solid waste stream (unless dissolved).
Acidity (pKa) ~2.5 - 3.0 (Est.)Stronger than benzoic acid due to electron-withdrawing halogens. Corrosive to metal.
Reactivity Stable, but reacts with strong bases/oxidizers.[1]Incompatible with strong alkali waste streams (exothermic neutralization).
Combustion Byproducts CO, CO₂, HF , HI , I₂CRITICAL: Requires scrubber-equipped incineration.[1]
Part 2: Safety & PPE (The Barrier Protocol)

Treat this compound as a potential source of HF upon decomposition or reaction.

  • Respiratory: N95 (minimum) or P100 respirator if handling fine dust.

  • Skin: Nitrile gloves (double-gloved recommended). The organic acid moiety can facilitate permeation; the halogens add toxicity.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient due to the corrosive nature of the dust.

Part 3: Step-by-Step Disposal Workflow
Step 1: Segregation (The Critical Control Point)

You must separate this waste from non-halogenated organics.

  • Correct Stream: Solid Waste, Halogenated (or "High BTU with Halogens").[1]

  • Incorrect Stream: General Trash, Biohazard, or Non-Halogenated Solvents.[1]

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why HDPE? While borosilicate glass is generally resistant, long-term storage of fluorinated acids (especially if moisture is present) can lead to minor etching.[1] HDPE is chemically inert to fluorinated organic acids and resistant to physical breakage.

  • Liquid Waste (if dissolved): If the compound is in solution (e.g., DMSO or Methanol), it must go into a Halogenated Solvent carboy (e.g., Safety Can or HDPE carboy).[1]

Step 3: Labeling & Handover

Labeling must be explicit to prevent downstream accidents.

  • Primary Tag: "Hazardous Waste - Solid, Toxic, Corrosive."[1]

  • Chemical Constituents: Write out the full name: 2,3,4-Trifluoro-5-iodobenzoic acid.

  • Hazard Codes: Check boxes for Toxic and Corrosive .

Step 4: The Neutralization Trap (Do Not Attempt)

Do not attempt to neutralize this acid in the lab to flush it down the drain.

  • Reasoning: The resulting salt (2,3,4-trifluoro-5-iodobenzoate) is likely toxic to aquatic life (marine pollutants).[1] Drain disposal is a violation of EPA/RCRA regulations for halogenated organics.

Part 4: Visualized Workflow (DOT Diagram)

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:2,3,4-Trifluoro-5-iodobenzoic acidStateCheckPhysical State?Start->StateCheckSolidPathSolid / CrystallineStateCheck->SolidPathPure CompoundLiquidPathDissolved in SolventStateCheck->LiquidPathReaction MixtureContainerSolidContainer:Wide-Mouth HDPE JarSolidPath->ContainerSolidContainerLiquidContainer:Halogenated Solvent CarboyLiquidPath->ContainerLiquidLabelingLABELING:Must list 'Halogenated Organic Acid'(Warning: HF/HI Precursor)ContainerSolid->LabelingContainerLiquid->LabelingStorageSatellite Accumulation Area(Segregate from Bases)Labeling->StorageFinalFinal Disposal:High-Temp Incineration(w/ Acid Scrubbers)Storage->Final

Figure 1: Decision logic for the segregation and packaging of fluorinated/iodinated organic acid waste.

Part 5: Regulatory Context (RCRA)

In the United States, this waste does not typically carry a specific "P" or "U" list code unless it is a discarded commercial chemical product of a specific formulation.[1] However, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

  • Characteristic of Corrosivity (D002): If in aqueous solution with pH

    
     2.
    
  • Halogenated Organic Solvents (F-Codes): If mixed with spent halogenated solvents (e.g., DCM), it adopts the F002 code [1].[1]

  • Generator Responsibility: You are legally required to characterize the waste to ensure the receiving facility (TSDF) knows to scrub for Fluorine and Iodine [2].

References
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.